molecular formula C10H18N2O3 B1627011 N-Methacryloyl-L-lysine CAS No. 45158-94-9

N-Methacryloyl-L-lysine

Cat. No.: B1627011
CAS No.: 45158-94-9
M. Wt: 214.26 g/mol
InChI Key: FQYPKQOQUNFBDP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Amino Acid-Derived Monomers

The use of amino acids, the fundamental building blocks of proteins, as monomers for synthetic polymers has a rich history. nih.govwikipedia.org Early research in this area was driven by the desire to create synthetic polypeptides with properties mimicking those of natural proteins. rsc.orgacs.org A pivotal development in this field was the synthesis and polymerization of α-amino acid N-carboxyanhydrides (NCAs), which provided a reliable method for producing high-molecular-weight polypeptides. acs.orgillinois.edubohrium.com This method allows for the creation of polymers with ordered secondary structures, such as α-helices and β-sheets, which are crucial for the function of many biological materials. illinois.edursc.org

Over the years, the focus has expanded from simple polypeptides to more complex architectures, including block copolymers and functionalized polymers. rsc.org Scientists began to modify amino acids with various chemical groups to impart specific functionalities to the resulting polymers. acs.org This has led to the development of a wide array of amino acid-derived monomers, each with unique properties and potential applications. The incorporation of biological moieties into synthetic polymer chains is a growing area of interest, as it allows for the combination of the desirable properties of both natural and synthetic materials, such as biocompatibility and mechanical strength. acs.org

Significance of Lysine-Based Derivatives in Polymer Science

Lysine (B10760008), an essential amino acid, is a particularly valuable building block for functional polymers due to its unique chemical structure. mdpi.comresearchgate.net It possesses two amino groups (α-amino and ε-amino) and one carboxylic acid group, providing multiple sites for chemical modification and polymerization. researchgate.netnih.gov This versatility allows for the synthesis of a variety of lysine-based polymers with different architectures, including linear and branched polymers, as well as dendrimers. researchgate.netfrontiersin.org

The presence of the ε-amino group in the side chain of lysine is of particular importance. This group can be readily modified to introduce a wide range of functional moieties, or it can serve as a site for polymerization, leading to the formation of poly(ε-lysine). nih.govfrontiersin.orgresearchgate.net Furthermore, the amino groups of lysine can be protonated, making lysine-based polymers cationic and capable of interacting with negatively charged biomolecules such as DNA and RNA. rsc.org This property is highly advantageous for applications in gene delivery. rsc.org

The biocompatibility and biodegradability of lysine-based polymers make them attractive candidates for various biomedical applications, including drug delivery, tissue engineering, and as antimicrobial agents. nih.govfrontiersin.org For instance, ε-poly-L-lysine (EPL), a naturally occurring homopolyamide of L-lysine, has demonstrated significant antimicrobial activity. frontiersin.org

Rationale for Research on N-Methacryloyl-L-lysine

The specific focus on this compound stems from its potential to create "smart" or stimuli-responsive polymers. The monomer itself is zwitterionic, containing both a primary amine and a carboxylic acid group. acs.org This characteristic allows the resulting polymer, poly(this compound) (PMALys), to exhibit interesting solution properties. For example, PMALys is soluble in water over a wide range of pH values and salt concentrations. acs.orgresearchgate.net

The polymer adopts an expanded random coil structure near its isoelectric point and further expands in acidic or basic conditions. acs.org This pH-responsive behavior is a key driver for research into this monomer. Furthermore, the methacryloyl group provides a route to creating well-defined polymers through controlled radical polymerization techniques. researchgate.netrsc.org

Researchers are also exploring the synthesis of polypeptides containing this compound. This is achieved by first creating a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA) monomer, which can then be polymerized via ring-opening polymerization (ROP). researchgate.netrsc.org This approach allows for the incorporation of the methacryloyl functionality into a polypeptide backbone. The resulting polymers possess pendant methacryloyl groups that can be further modified through post-polymerization reactions, such as thiol-ene "click" chemistry, enabling the attachment of various molecules to the polymer chain. researchgate.netrsc.org This versatility makes this compound a highly promising monomer for the development of advanced functional biomaterials. researchgate.net

Data Tables

Table 1: Properties of Poly(ε-N-methacryloyl-l-lysine) (PMALys)

PropertyValue/DescriptionReference
Molecular Weight (Mw)721,000 g/mol acs.orgacs.org
SolubilitySoluble in pure water and aqueous salt solutions (up to 5 M NaClO₄) acs.orgresearchgate.net
pH StabilitySoluble over a wide pH range (1.3 ≤ pH ≤ 12.7) acs.orgresearchgate.net
ConformationExpanded random coil structure near isoelectric point; further expands in acidic and basic conditions. acs.org
BiocompatibilityLow cytotoxicity and does not aggregate in concentrated human blood serum. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYPKQOQUNFBDP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595334
Record name N2-(2-Methylacryloyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45159-28-2, 45158-94-9
Record name N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45159-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2-Methylacryloyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methacryloyl L Lysine Monomer

Classical ε-Amino Group Acylation Approaches

Classical methods for synthesizing N-Methacryloyl-L-lysine often rely on multi-step procedures that employ protecting groups to ensure the methacryloyl moiety is introduced at the desired ε-position.

Regioselectivity is paramount in the synthesis of this compound to prevent the formation of undesired isomers, such as Nα-methacryloyl-L-lysine or Nα,Nε-di-methacryloyl-L-lysine. The primary strategy to ensure regioselective modification of the ε-amino group involves the temporary protection of the more reactive α-amino group and the carboxylate group.

One effective method for achieving regioselectivity is through the use of metal chelation. researchgate.net Copper(II) ions can be used as a chelating agent, forming a complex with the α-amino and α-carboxylic acid groups of two lysine (B10760008) molecules. This complex effectively shields these functional groups, directing the subsequent acylation reaction with an agent like methacryloyl chloride to the unprotected ε-amino group. researchgate.net This technique has been successfully used to synthesize methacrylate (B99206) monomers from lysine. researchgate.net

Another approach adapts methodologies from the synthesis of similar molecules like ε-N-methyl-L-lysine. These early methods utilized protecting groups such as benzoyl (Bz) and p-toluenesulfonyl (Tos) to achieve the required regioselectivity before proceeding with the acylation step.

The use of protecting groups is a cornerstone of peptide synthesis and is directly applicable to the selective modification of amino acids like lysine. masterorganicchemistry.com These groups are temporarily attached to a functional group to render it non-reactive and can be removed later under specific conditions without altering the rest of the molecule. masterorganicchemistry.comresearchgate.net

To direct the methacryloylation to the ε-amino group, the α-amino and carboxylate functions must first be protected. A variety of protecting groups have been developed for this purpose.

Copper(II) Chelation : As mentioned, the formation of a copper(II) complex with lysine is a simple and effective way to protect both the α-amino and α-carboxyl groups simultaneously. researchgate.net

Acyl-Type Protecting Groups : Groups such as benzoyl (Bz) and p-toluenesulfonyl (Tos) have also been employed. For example, α-N-Benzoyl-ε-N-Tos-L-lysine can be prepared by treating L-lysine sequentially with benzoyl chloride and p-toluenesulfonyl chloride.

The following table summarizes common protecting groups for the α-amino group of lysine.

Protecting GroupAbbreviationCommon Reagent for Introduction
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂O
FluorenylmethyloxycarbonylFmoc9-Fluorenylmethyl chloroformate
CarboxybenzylCbz or ZBenzyl chloroformate
BenzoylBzBenzoyl chloride
p-ToluenesulfonylTosp-Toluenesulfonyl chloride (TosCl)

Data sourced from multiple references. masterorganicchemistry.comorganic-chemistry.org

After the selective acylation of the ε-amino group, the protecting groups on the α-amino and carboxyl groups must be removed to yield the final this compound monomer. The deprotection conditions are specific to the protecting group used.

Acid Hydrolysis : Strong acidic conditions can be used for deprotection. For instance, after methacryloylation of a protected lysine derivative, deprotection can be achieved via acid hydrolysis using 6 M HCl at elevated temperatures to yield the final product.

Removal of Metal Chelates : When copper(II) is used as a protecting chelate, it can be removed effectively by precipitation. Reagents like 8-hydroxyquinoline (B1678124) or hydrogen sulfide (B99878) are used, as they have a higher binding affinity for the copper ion, liberating the acylated lysine derivative. researchgate.net

Orthogonal Deprotection : In more complex syntheses, orthogonal protecting groups are used, which can be removed under different conditions without affecting each other. masterorganicchemistry.com For common carbamate (B1207046) groups, the following conditions apply:

Boc : Cleaved under anhydrous, strong acidic conditions, typically using trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org

Cbz : Removed by catalytic hydrogenation (e.g., H₂ over a Palladium-carbon catalyst). masterorganicchemistry.com

Fmoc : Labile to mild bases and is typically removed using a solution of an amine base like piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

Amine and Carboxyl Group Protection-Deprotection Techniques

Direct Acylation in Aqueous Systems

To create a more efficient and environmentally friendly process, methods for the direct acylation of lysine in aqueous media have been developed. These approaches aim to minimize or eliminate the need for protecting groups and organic solvents by leveraging the inherent chemical properties of the lysine molecule. researchgate.netresearchgate.net

A key strategy for direct selective acylation relies on controlling the pH of the aqueous reaction medium. This method exploits the difference in the acidity constant (pKa) between the α-amino group (pKa ≈ 7.6–8.0) and the ε-amino group (pKa ≈ 10.5). dtu.dk

Under basic conditions (pH > 9.0), the less acidic α-amino group is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺), while the more basic ε-amino group is deprotonated and exists as a reactive, nucleophilic free amine (R-NH₂). google.com By reacting lysine with an acylating agent like an activated ester in a polar solvent at a pH between 9.5 and 11.5, the acylation reaction is directed preferentially to the ε-amino group. google.com This allows for the synthesis of Nε-acylated products in a high-yield, one-step process without the use of protecting groups. google.com

The effect of pH on the selectivity of lysine acylation is demonstrated in the table below, based on data from the acylation of a lysine residue in human insulin (B600854).

Reaction pHMono-acylated B29 (ε-amino)Mono-acylated A1 and B1 (α-amino)Ratio of ε- to α-Acylation
8.25.2%8.1%0.64
9.570.2%0.3%234
10.279.6%0.4%199

Data adapted from a study on insulin acylation, demonstrating the principle of pH-controlled selectivity for the ε-amino group of lysine. google.com

While highly alkaline conditions favor ε-acylation, careful control is necessary, as protein or amino acid degradation can occur at excessively high pH levels (e.g., > 12.0). google.com Conversely, at near-neutral pH, the selectivity for the ε-amino group decreases, and acylation of the α-amino group becomes more significant. google.comdtu.dk

Reaction Parameter Optimization for Direct Synthesis

The direct synthesis of this compound typically involves the reaction of L-lysine with methacryloyl chloride. Optimization of reaction parameters is crucial for maximizing yield and purity by selectively acylating the ε-amino group of lysine.

Temperature and pH: Low temperatures, generally between 0 and 5°C, are employed to suppress the hydrolysis of methacryloyl chloride and prevent premature polymerization of the monomer. The pH of the reaction medium is a critical factor in achieving regioselectivity. Maintaining a pH between 9 and 10 ensures that the ε-amino group (with a pKa of about 10.5) is deprotonated and thus nucleophilic, while the α-amino group (with a pKa around 7.6) is protonated and less reactive.

Solvent and Catalysts: Water is a common and sustainable solvent for this reaction. However, the poor solubility of methacryloyl chloride in water can be a limitation. To address this, co-solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) may be used to enhance reagent solubility, though they necessitate post-synthesis recovery steps. A base, such as triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

A typical optimized protocol involves dissolving L-lysine in an ice-cold aqueous solution and adjusting the pH to 9.5 with sodium bicarbonate. Methacryloyl chloride is then added dropwise while maintaining the low temperature. The reaction is typically stirred for several hours, followed by acidification to precipitate the product, which can then be purified by recrystallization.

ParameterOptimal ConditionRationale
Temperature 0–5°CSuppresses hydrolysis of methacryloyl chloride and prevents premature polymerization.
pH 9–10Maximizes the nucleophilicity of the ε-amino group while keeping the α-amino group protonated and less reactive.
Solvent Water or Water/Co-solvent (DMF, THF)Water is sustainable; co-solvents improve reagent solubility.
Base Triethylamine or Sodium BicarbonateNeutralizes the HCl byproduct.

Emerging and Alternative Synthetic Pathways

To overcome some of the challenges of direct synthesis, such as the need for protecting groups or harsh reaction conditions, alternative methods have been explored.

Enzymatic synthesis offers a greener and more specific alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B, have been investigated for the acylation of lysine. nih.gov This biocatalytic approach can offer high regioselectivity under mild reaction conditions, reducing the formation of byproducts. Chemo-enzymatic polymerization using enzymes like papain has also been used to create block co-oligopeptides of lysine and alanine (B10760859), demonstrating the potential of enzymatic methods in creating complex peptide-based materials. diva-portal.org

Metal ion chelation is a strategy to protect the α-amino and carboxyl groups of lysine, thereby directing the acylation reaction to the ε-amino group. researchgate.net Copper(II) ions are particularly effective for this purpose. Two molecules of the amino acid can act as ligands, coordinating with the copper ion through their α-amino and carboxylate groups. researchgate.netacs.org This complex effectively shields these groups, leaving the ε-amino group available for reaction with an acylating agent like methacryloyl chloride. researchgate.net

The resulting acylated amino acid-copper complex can then be decomposed to liberate the desired this compound. This is often achieved by using a chelating agent with a higher affinity for the copper ion, such as 8-hydroxyquinoline, or by treatment with hydrogen sulfide to precipitate the copper. researchgate.net This method avoids the need for traditional protecting groups and can be carried out in a straightforward three-step procedure. researchgate.net

StepDescription
1. Complex Formation L-lysine reacts with a copper(II) salt to form a complex, protecting the α-amino and carboxyl groups. researchgate.net
2. Acylation The copper-lysine complex is reacted with methacryloyl chloride, directing acylation to the ε-amino group. researchgate.net
3. Decomposition The copper is removed from the acylated complex using a strong chelating agent like 8-hydroxyquinoline or by precipitation with hydrogen sulfide to yield the final product. researchgate.net

N-acylbenzotriazoles are effective acylating agents that can be used for the selective modification of amino acids. researchgate.netmipdatabase.com In this method, methacryloyl chloride is first reacted with benzotriazole (B28993) to form 1-(methacryloyl)-1,2,3-benzotriazole (MA-Bt). researchgate.net This intermediate is then reacted with L-lysine in an aqueous basic solution. researchgate.net

For instance, L-lysine can be dissolved in an aqueous sodium hydroxide (B78521) solution, and a solution of MA-Bt in a solvent like 1,4-dioxane (B91453) is added dropwise. researchgate.netmdpi.com The reaction proceeds smoothly at room temperature. This method has been successfully applied to synthesize various N-methacryloyl amino acids. researchgate.netmdpi.com

Analytical and Spectroscopic Characterization Techniques for Monomer Verification

The successful synthesis and purity of the this compound monomer are confirmed using a variety of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a primary tool for structural confirmation. mdpi.com It allows for the identification of characteristic peaks corresponding to the protons of the methacryloyl group (vinyl and methyl protons) and the lysine backbone. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands for the amide, carboxyl, and vinyl groups confirm the successful methacryloylation of lysine. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight of the synthesized monomer, further confirming its identity. researchgate.net

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the monomer and to separate it from any unreacted starting materials or byproducts. acs.org

TechniqueInformation Obtained
¹H-NMR Spectroscopy Confirms the covalent attachment of the methacryloyl group to the lysine backbone by identifying specific proton signals. mdpi.comnih.gov
FT-IR Spectroscopy Verifies the presence of key functional groups such as amides, carboxylic acids, and C=C double bonds. mdpi.com
Mass Spectrometry Determines the precise molecular mass of the this compound monomer. researchgate.net
HPLC Assesses the purity of the final product. acs.org

Polymerization Mechanisms and Macromolecular Architectures of N Methacryloyl L Lysine Derivatives

Conventional Free Radical Polymerization of N-Methacryloyl-L-lysine

Conventional free radical polymerization is a common and straightforward method for synthesizing polymers from vinyl monomers like this compound. While effective in producing high molecular weight polymers, this method typically offers limited control over the polymer's molecular weight distribution, resulting in polymers with a broad range of chain lengths (high polydispersity). iyte.edu.tr

The fundamental mechanism of free radical polymerization involves three key stages: initiation, propagation, and termination. The process begins when an initiator molecule decomposes, usually under thermal or photochemical influence, to generate free radicals. core.ac.uk These highly reactive species then attack the double bond of a monomer molecule, initiating a polymer chain. core.ac.uk This new radical center propagates by sequentially adding more monomer units. The process concludes through termination, where two growing radical chains combine or disproportionate, ending their growth. core.ac.uk

For the polymerization of water-soluble monomers like this compound derivatives, water-soluble initiators are typically employed. Common examples include azo compounds such as 4,4'-Azobis(4-cyanovaleric acid) (V-501) and 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA). iyte.edu.trrsc.org

Poly(ε-N-methacryloyl-L-lysine) (PMALys) has been successfully synthesized via conventional free radical polymerization. acs.org One reported synthesis yielded a high molecular weight zwitterionic polymer with a weight-average molecular weight (Mw) of 721,000 g/mol . acs.org This method demonstrates a viable route to producing substantial PMALys polymers for various applications. acs.org

PMALys exhibits distinct conformational properties in aqueous solutions, largely dictated by the pH and ionic strength of the medium. acs.org The polymer chains adopt an expanded random coil structure at or near isoelectric conditions. acs.org As the pH moves away from the isoelectric point, the chains expand further due to electrostatic repulsion between the charged side groups. acs.org This pH-responsive behavior is a hallmark of polyelectrolytes. The polymer is readily soluble in pure water and maintains its solubility in high salt concentrations (up to 5 M NaClO₄) and across a broad pH range (1.3 to 12.7) without forming aggregates. acs.org This robust solubility highlights its stability as single chains in diverse aqueous environments. acs.org

ConditionPolymeric ConformationObservation
Near Isoelectric Point Expanded Random CoilThe polymer chains are in a relatively coiled but expanded state. acs.org
Acidic Conditions (pH < IEP) Further Expanded CoilProtonation of carboxyl groups is reduced and amine groups are protonated, leading to increased electrostatic repulsion and chain expansion. acs.org
Basic Conditions (pH > IEP) Further Expanded CoilDeprotonation of amine groups is reduced and carboxyl groups are deprotonated, leading to increased electrostatic repulsion and chain expansion. acs.org

The lysine (B10760008) residue in each monomer unit imparts zwitterionic character to PMALys, as it contains both a primary amine group (cationic at low to neutral pH) and a carboxylic acid group (anionic at neutral to high pH). This dual-charge nature is central to its solution properties. At an intermediate pH, the polymer is zwitterionic, possessing both positive and negative charges. acs.org This leads to excellent colloidal stability, preventing aggregation even in complex media like human blood serum. acs.org

The polymer also exhibits what is known as the "antipolyelectrolyte effect," a behavior characteristic of some polyzwitterions. acs.orgnih.gov In this phenomenon, the polymer chains may adopt a more collapsed conformation in pure water at neutral pH but swell upon the addition of salt. acs.org Conversely, at very low or high pH where the polymer behaves as a conventional polyelectrolyte (either polycationic or polyanionic), the addition of salt screens the electrostatic repulsions, causing the polymer chains to collapse. acs.org

pH RangeDominant ChargeBehavior
Low pH (< 2) CationicThe polymer brush is highly extended due to repulsion between protonated amine groups. acs.org
Intermediate pH (2.0 - 9.5) ZwitterionicThe polymer brush thickness remains relatively constant in its zwitterionic state. acs.org
High pH (> 9.5) AnionicThe polymer brush expands again due to repulsion between deprotonated carboxylic acid groups. acs.org

Synthesis and Characteristics of Poly(ε-N-methacryloyl-L-lysine) (PMALys)

Controlled/Living Radical Polymerization (CLRP) Approaches

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. iyte.edu.trgoogle.com This level of control is achieved by minimizing irreversible termination reactions. google.com

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that functions by adding a chain transfer agent (CTA) to a conventional free radical polymerization system. acs.org The RAFT agent, typically a thiocarbonylthio compound, reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. acs.org This process ensures that all chains grow at a similar rate, leading to polymers with a narrow size distribution (PDI values typically between 1.05 and 1.4). google.com

RAFT polymerization has been successfully applied to lysine-containing monomers. google.com For instance, copolymers of acryloyl-L-lysine and dimethylacrylate have been synthesized in water using a water-soluble RAFT agent. google.com This approach provides excellent control over the final polymer product, which is crucial for applications where polymer size and uniformity are critical. google.comnih.gov

ParameterValue/CompoundReference
Monomers Dimethylacrylate (DMA), Acryloyl-L-lysine google.com
Solvent Deionized water google.com
RAFT Agent 2-(ethylthiocarbonothioylthio)-2-methylpropanoic acid google.com
Molar Ratio (RAFT:Monomer) 1:100 google.com
Result Copolymer with a narrow size distribution google.com

Atom Transfer Radical Polymerization (ATRP) in this compound Polymerization

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com This method relies on the reversible activation and deactivation of growing polymer chains through a transition metal catalyst, typically a copper complex. mdpi.com The versatility of ATRP has been demonstrated in the polymerization of various functional monomers, including those with biological relevance. nih.govrsc.org

In the context of this compound, ATRP offers a powerful tool for creating well-defined homopolymers and block copolymers. The methacryloyl group of the monomer is amenable to this polymerization technique, allowing for precise control over the polymer chain growth. While direct polymerization of this compound via ATRP is feasible, research has often focused on related methacrylic monomers to establish general principles. For instance, the polymerization of tertiary amine-bearing methacrylate (B99206) monomers has been successfully carried out using ATRP, highlighting the compatibility of this method with amine functionalities, which are also present in lysine. nih.gov Furthermore, the "grafting-from" approach, where ATRP is initiated from a protein or peptide macroinitiator, has been a common strategy to create protein-polymer hybrids, demonstrating the potential for combining synthetic polymers with biological moieties like lysine. nih.gov

The successful ATRP of N-acryloylglycinamide, another amino acid-based monomer, further supports the applicability of this technique to monomers with peptide-like structures. rsc.org The ability to control the polymerization of such functional monomers opens the door to designing complex architectures, such as block copolymers where one block consists of poly(this compound), for advanced applications.

Nitroxide Mediated Polymerization (NMP) for Controlled Architectures

Nitroxide Mediated Polymerization (NMP) is another prominent controlled radical polymerization (CRP) method that facilitates the synthesis of polymers with well-defined architectures. nih.gov NMP utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, thereby controlling the polymerization process. nih.gov This technique has been successfully employed for a variety of monomers, although the control over methacrylic esters has historically presented challenges. nih.govbohrium.com

Despite these challenges, strategies have been developed to effectively polymerize methacrylates using NMP, often involving the use of specific nitroxides like SG1 or by employing a controlling comonomer. nih.govbohrium.com For instance, the copolymerization of methacrylates with a small amount of a styrenic comonomer can significantly improve the control over the polymerization. bohrium.com

In the context of this compound, NMP presents a viable route for creating tailored polymer structures. Research has demonstrated the synthesis of hybrid block copolymers by combining NMP with other polymerization techniques. For example, poly(N-vinylpyrrolidone) (PNVP)-based hybrid block copolymers have been synthesized using a 4-amino-TEMPO initiator. rsc.org In this approach, the primary amine group of the initiator first triggers the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) to form a polypeptide block, which then acts as a macroinitiator for the NMP of a second monomer like N-vinylpyrrolidone. rsc.org This strategy allows for the creation of well-defined block copolymers incorporating polypeptide segments derived from amino acids such as lysine. The ability to produce such complex architectures highlights the potential of NMP in designing functional materials based on this compound for various applications.

Ring-Opening Polymerization (ROP) of this compound N-Carboxyanhydride (LysMA-NCA)

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary and highly effective method for the synthesis of polypeptides with high molecular weights and well-defined structures. mdpi.comresearchgate.net This technique involves the nucleophilic attack on the carbonyl groups of the NCA monomer, leading to the opening of the anhydride (B1165640) ring and the formation of a propagating polymer chain. illinois.edu The use of primary amine initiators is common in this process. illinois.edu This methodology has been adapted for a variety of functionalized amino acid NCAs, enabling the creation of a diverse range of polypeptide-based materials. mdpi.comepa.gov

A significant advancement in this area is the design and synthesis of a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA). rsc.orgresearchgate.net This monomer allows for the preparation of polypeptides with pendant methacryloyl groups, which can be subsequently utilized for further functionalization or crosslinking.

Synthesis of Methacryloyl-Functionalized Polypeptide Homopolymers

The synthesis of methacryloyl-functionalized polypeptide homopolymers is achieved through the ring-opening polymerization (ROP) of LysMA-NCA. rsc.orgresearchgate.net This process is typically initiated by a primary amine, such as n-hexylamine. researchgate.net The polymerization proceeds in a controlled manner, allowing for the synthesis of homopolymers with varying degrees of polymerization. researchgate.net The resulting polymers, poly(this compound) (PLysMA), possess reactive methacryloyl groups along the polypeptide backbone. These functional groups are amenable to post-polymerization modification, such as through facile radical-mediated thiol-ene chemistry, enabling the attachment of various molecules. rsc.orgresearchgate.net

MonomerInitiatorResulting Homopolymer
LysMA-NCAn-hexylaminePoly(this compound) (PLysMA)

Sequential Ring-Opening Polymerization for Block Copolypeptides

Sequential ROP of different NCA monomers is a powerful strategy for the synthesis of block copolypeptides with defined architectures. rsc.orgresearchgate.net This technique allows for the creation of materials with distinct blocks, each possessing different chemical and physical properties.

In the context of LysMA-NCA, sequential ROP has been employed to create block copolypeptides bearing both methacryloyl and other functional pendants. rsc.orgresearchgate.net For example, a block copolypeptide was synthesized through the successive ROP of LysMA-NCA and γ-propargyl-L-glutamate (PPLG-NCA). rsc.orgresearchgate.net This resulted in a block copolymer with one segment containing methacryloyl groups and another segment containing alkynyl groups. The presence of these two distinct and reactive functionalities allows for sequential and orthogonal modifications, such as alkyne-azide "click" reactions followed by thiol-ene chemistry, to introduce both hydrophilic and hydrophobic molecules onto the same polymer chain. rsc.orgresearchgate.net This approach provides a versatile platform for the development of complex and multifunctional polypeptide-based materials.

First MonomerSecond MonomerResulting Block Copolypeptide
LysMA-NCAγ-propargyl-L-glutamate N-carboxyanhydride (PPLG-NCA)Poly(LysMA)-block-poly(PPLG)

Copolymerization Strategies and Resulting Macromolecular Designs

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. For this compound, copolymerization with various comonomers allows for the fine-tuning of properties such as hydrophilicity, hydrophobicity, and biological activity.

Integration with Hydrophilic and Hydrophobic Comonomers

The integration of this compound with both hydrophilic and hydrophobic comonomers enables the creation of amphiphilic copolymers with diverse self-assembly behaviors and functionalities.

Hydrophilic Comonomers:

The copolymerization of this compound with hydrophilic monomers can enhance the water solubility and biocompatibility of the resulting polymers. A common strategy involves the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create random or block copolymers. For example, N-(2-hydroxypropyl)methacrylamide (HPMA), a well-known hydrophilic monomer, has been copolymerized with other functional methacrylates to create biocompatible coatings. mdpi.com Similarly, random and block copolymers of N-α-L-lysineacrylamide (LysAA) and the zwitterionic monomer 2-(methacryloyloxyethyl phosphorylcholine) (MPC) have been synthesized via radical polymerization and RAFT. researchgate.netrsc.org These copolymers exhibit interesting properties related to their fibrinolytic activity. researchgate.net The introduction of hydrophilic blocks, such as poly(ethylene glycol) (PEG), can also be achieved through various polymerization techniques, leading to amphiphilic block copolymers. science.gov

Hydrophobic Comonomers:

Copolymerization with hydrophobic monomers allows for the creation of amphiphilic structures that can form micelles or other self-assembled structures in aqueous environments. Random copolymers of N-isopropylacrylamide (NIPAAm), a thermoresponsive polymer, with hydrophobic methacrylic acid derivatives have been synthesized, demonstrating how the incorporation of hydrophobic units can influence the lower critical solution temperature (LCST) of the copolymer. researchgate.net While not directly involving this compound, this research highlights the principle of tuning polymer properties through hydrophobic comonomers. The sequential modification of block copolypeptides containing a poly(this compound) segment with hydrophobic molecules via click chemistry further illustrates the creation of amphiphilic structures from a precursor polymer. rsc.orgresearchgate.net

Copolymerization StrategyComonomer ExampleResulting Macromolecular Design
RAFT PolymerizationN-(2-hydroxypropyl)methacrylamide (HPMA)Hydrophilic random or block copolymer
RAFT Polymerization2-(methacryloyloxyethyl phosphorylcholine) (MPC)Zwitterionic random or block copolymer
Free Radical PolymerizationN-isopropylacrylamide (NIPAAm)Thermoresponsive copolymer
Post-polymerization ModificationHydrophobic thiol-containing moleculesAmphiphilic block copolypeptide

Development of Random and Alternating Copolymers

Random copolymers incorporating this compound derivatives offer a straightforward approach to tailor the physicochemical properties of the resulting polymers. By statistically incorporating different monomer units along the polymer chain, properties such as hydrophilicity, charge density, and stimuli-responsiveness can be finely tuned.

For instance, random copolymers of lysine and other amino acids, like isoleucine, have been synthesized to modulate the polymer's properties for specific applications. itmo.ru The copolymerization of N-carboxyanhydrides (NCAs) of lysine and isoleucine results in polypeptides with a random distribution of these amino acid residues. itmo.ru The initial monomer ratio influences the final copolymer composition, although the higher reactivity of lysine NCA can lead to a slightly different incorporation ratio. itmo.ru These random copolymers can exhibit unique self-assembly behaviors and have been explored for applications such as mRNA delivery. itmo.ru

The synthesis of random copolymers is not limited to amino acid-based monomers. Methacrylate-type monomers can be copolymerized with this compound to create amphiphilic random copolymers. nih.gov For example, the copolymerization of a hydrophobic methacrylate with a hydrophilic N-hydroxysuccinimide methacrylate ester can be followed by a reaction with amine-containing molecules to introduce functionality. nih.gov This approach allows for the creation of polymers that can self-assemble into structures like polymersomes. nih.gov

The table below summarizes key findings related to the synthesis of random copolymers involving lysine derivatives.

Copolymer SystemMonomersKey Findings
Poly(lysine-co-isoleucine)Lysine NCA, Isoleucine NCAAddition of isoleucine comonomer influences the molecular weight of the resulting polymer. The final copolymer composition is affected by the higher reactivity of Lysine NCA. itmo.ru
Methacrylate-based copolymersn-Octyl methacrylate, N-hydroxysuccinimide methacrylate esterAmphiphilic random copolymers can be synthesized and subsequently functionalized, leading to self-assembly into polymersomes. nih.gov
Photo- and thermo-responsive copolymersDimethylaminoethyl methacrylate (DMAEMA), 2-nitrobenzyl methacrylate (NBM)Random copolymers with multiple stimuli-responsive moieties can be created, forming micelles in aqueous solutions. nih.gov

Synthesis of Di- and Multi-Block Copolymers

The synthesis of di- and multi-block copolymers containing this compound segments allows for the creation of well-defined, self-assembling nanostructures. These architectures are often achieved through controlled polymerization techniques, such as ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).

A common strategy involves the sequential ROP of different NCAs. For example, a diblock copolymer of poly(Nε-Boc-l-Lysine) and poly(Nε-Fmoc-l-Lysine) can be synthesized using an initiator like n-hexylamine. nih.gov This approach allows for the creation of a backbone that can be further modified to create more complex architectures. nih.gov Similarly, amphiphilic block copolymers like poly(l-lysine-b-caprolactone) can be synthesized by first polymerizing Z-l-lysine with an initiator and then using the resulting polymer to initiate the polymerization of ε-caprolactone. researchgate.net

The use of macroinitiators is another powerful method for synthesizing block copolymers. For instance, amino-terminated polystyrene can initiate the ROP of Nε-benzyloxycarbonyl-l-lysine-N-carboxyanhydride (ZLL-NCA) to form polystyrene-b-poly(Z-l-lysine) block copolymers. mdpi.com This method can produce copolymers with narrow molecular weight distributions. mdpi.com

The table below presents examples of di- and multi-block copolymers synthesized using lysine derivatives.

CopolymerSynthetic MethodKey Features
Poly(Nε-Boc-l-Lysine)–b–Poly(Nε-Fmoc-l-Lysine)Sequential ROP of NCAsCreates a backbone for further functionalization. nih.gov
Poly(l-lysine-b-caprolactone)ROP using a polypeptide macroinitiatorResults in amphiphilic copolymers that can self-assemble. researchgate.net
Polystyrene-b-poly(Z-l-lysine)ROP using a polystyrene macroinitiatorProduces copolymers with well-defined block structures and narrow molecular weight distributions. mdpi.com
Poly(ethylene glycol)-co-poly(caprolactone)Not specifiedArchitecture and end-functionalization affect aqueous self-assembly. acs.org
Allyoxyl poly(ethylene glycol)-b-poly(l-lactide)Not specifiedCan be modified via radical-mediated thiol-ene reaction. acs.org

Graft Copolymer Architectures

Graft copolymers based on a poly(L-lysine) backbone offer a versatile platform for creating complex macromolecular structures with a high density of functional side chains. These architectures are typically synthesized using "grafting from," "grafting to," or "grafting through" methods.

In the "grafting from" approach, initiating sites are created along a pre-existing polymer backbone, from which the side chains are then grown. For instance, a poly(L-lysine) backbone can be used as a multifunctional macroinitiator for the polymerization of other monomers. rsc.org

The "grafting to" method involves the attachment of pre-synthesized side chains to a polymer backbone. This can be achieved through "click" chemistry, where a polymer with pendant "clickable" groups, such as azides, reacts with a polymer containing complementary groups, like alkynes. rsc.org

The "grafting through" technique involves the copolymerization of a monomer with a macromonomer, which is a polymer chain with a polymerizable end group. This method allows for the incorporation of well-defined side chains into a new polymer backbone. rsc.orgcmu.edu

A notable example of graft copolymers is the hybrid structure of poly(L-lysine)-graft-poly(2-oxazoline) (PLL-g-POXA). These copolymers combine the cationic nature of the poly(L-lysine) backbone with the protein-repellent properties of poly(2-oxazoline) side chains. core.ac.ukresearchgate.net

The synthesis of PLL-g-POXA can be achieved by grafting POXA chains onto the poly(L-lysine) backbone. The grafting density, which is the number of POXA chains per lysine residue, can be controlled to tune the properties of the resulting copolymer. core.ac.uk These copolymers have been shown to form stable monolayers on surfaces and exhibit excellent protein resistance, making them promising for biomedical applications. core.ac.ukresearchgate.net

Furthermore, the functionality of these graft copolymers can be enhanced by introducing other molecules. For example, folic acid has been coupled to PLL-g-poly(2-methyl-2-oxazoline) to create a bioactive copolymer for targeted cancer cell applications. nih.gov

The table below provides an overview of different graft copolymer architectures involving poly(L-lysine).

Graft Copolymer SystemSynthetic ApproachKey Characteristics
Poly(L-lysine)-graft-Poly(2-oxazoline) (PLL-g-POXA)Grafting of POXA chains onto a PLL backboneCombines cationic backbone with protein-repellent side chains; properties are tunable by varying grafting density. core.ac.ukresearchgate.net
Poly(L-lysine)-graft-folic acid-coupled Poly(2-methyl-2-oxazoline)Coupling of folic acid to PLL-g-PMOXACreates a bioactive copolymer for specific cell targeting. nih.gov
Poly(L-lysine) dendrimer grafted with poly(oxazolines)Grafting POZ onto a dendrimer surfaceImproves biocompatibility and increases functional group content for conjugation. rsc.org

Engineering of Diverse Polymeric Topologies

The inherent reactivity of the N-methacryloyl and lysine moieties allows for the engineering of a wide range of polymeric topologies beyond simple linear chains. These include branched structures and cross-linked networks, each imparting unique properties to the final material.

Linear and Branched Polymer Structures

While linear poly(L-lysine) is a well-studied polymer, branched and hyperbranched architectures offer distinct advantages, such as a more compact structure and a higher density of functional groups. nih.govresearchgate.net

Branched polylysine (B1216035) can be synthesized through various methods, including the thermal polymerization of L-lysine. d-nb.info This process, which occurs at elevated temperatures, leads to the formation of amide bonds and results in a complex, branched structure. d-nb.info These branched polymers can exhibit interesting optical properties, such as blue fluorescence. d-nb.info

Hyperbranched polylysines can be prepared through the self-condensation of L-lysine hydrochloride. uc.edu The unequal reactivity of the two amine groups in L-lysine leads to a hyperbranched structure with a specific ratio of linear and dendritic units. uc.edu

The table below compares linear and branched poly(L-lysine) structures.

Polymer TopologySynthesis MethodKey Properties
Linear Poly(L-lysine)Ring-opening polymerization of NCAsWell-defined linear chain; forms α-helical or β-sheet structures. itmo.ru
Branched PolylysineThermal polymerization of L-lysineComplex, amorphous structure; can exhibit fluorescence. d-nb.info
Hyperbranched PolylysineSelf-condensation of L-lysine hydrochlorideHigh density of functional groups; compact structure. uc.edu

Cross-linked Network Formation

The methacryloyl group of this compound is readily polymerizable, allowing for the formation of cross-linked networks, often in the form of hydrogels. This cross-linking can be initiated by various means, including radical polymerization.

The lysine residue provides additional opportunities for cross-linking. The amino groups can react with cross-linking agents like glutaraldehyde, which forms covalent bonds with primary amines. mdpi.com This dual functionality enables the creation of hydrogels with tunable mechanical properties and degradation profiles.

For example, gelatin, which contains lysine residues, can be functionalized with glycidyl (B131873) methacrylate to introduce polymerizable groups. nih.gov This modified gelatin can then be copolymerized with other monomers, such as N-vinylpyrrolidone, to form cross-linked hydrogels with enhanced mechanical strength. nih.gov

The table below highlights different approaches to forming cross-linked networks using lysine-containing polymers.

Cross-linking StrategyCross-linking Agent/MethodResulting Network Properties
Radical PolymerizationRadical initiatorsForms a network through the polymerization of methacryloyl groups.
Amine-reactive Cross-linkersGlutaraldehydeCreates covalent cross-links between lysine residues, forming a three-dimensional network. mdpi.com
Copolymerization with Functionalized PolymersGelatin glycidyl methacrylate and N-vinylpyrrolidoneProduces hydrogels with tunable mechanical properties. nih.gov
Disulfide Cross-linkingN,N'-bis(4-chlorobutanoyl)cystamineCreates redox-responsive hydrogels that can be cleaved by reducing agents. beilstein-journals.org

Dendritic and Hyperbranched Macromolecules

The synthesis of complex, non-linear architectures such as dendritic and hyperbranched polymers from lysine-based monomers represents a significant area of research, driven by the unique properties these structures impart. While direct polymerization of this compound into hyperbranched structures is not extensively documented, related methods using other lysine derivatives establish a foundation for creating highly branched poly(L-lysine) cores that can be functionalized.

A common strategy involves the use of N-carboxyanhydride (NCA) chemistry. One approach describes the preparation of hyperbranched poly(L-lysine) through the catalytic removal of a protecting group from a specialized monomer. scispace.com Specifically, Nε-carbobenzyloxy-L-lysine-N-carboxyanhydride is polymerized, and the Nε-carbobenzyloxy blocking group is removed by hydrogen in the presence of an activated palladium catalyst. scispace.com This process allows for the creation of a hyperbranched structure. scispace.com Studies examining the resulting macromolecules through methods like light scattering and sedimentation-diffusion analysis have demonstrated that these hyperbranched poly(L-lysines) possess a compact, symmetric shape, which is markedly different from the rod-like structure of linear poly(L-lysine). scispace.com

Another established method for producing branched poly(L-lysine) architectures is through the creation of lysine dendrigraft (DGL) polymers. nih.gov This technique utilizes a multi-generational scheme where N(epsilon)-trifluoroacetyl-L-lysine-N-carboxyanhydride (Lys(Tfa)-NCA) is polycondensed in a weakly acidic aqueous medium. nih.gov The process begins with the spontaneous polycondensation of the NCA monomer to form the first generation (G1), a low-molecular-weight linear polymer. nih.gov Subsequent generations are built by using the preceding generation as a macroinitiator for the next round of Lys(Tfa)-NCA polycondensation. nih.gov The trifluoroacetyl (Tfa) protecting groups are removed after each step to allow for the next generation's growth. nih.gov This method yields arborescent polymers with a branching density of approximately 25%, a figure that is intermediate between linear graft polymers and true dendrimers. nih.gov

Table 1: Characteristics of Dendrigraft Poly(L-lysine) (DGL)

Property Description Source
Monomer N(epsilon)-trifluoroacetyl-L-lysine-N-carboxyanhydride (Lys(Tfa)-NCA) nih.gov
Synthesis Method Multi-generation polycondensation of Lys(Tfa)-NCA onto a previous generation macroinitiator. nih.gov
Generation 1 (G1) Linear poly(L-lysine) with a degree of polymerization of 8 and a polydispersity index of 1.2. nih.gov
Branching Density Approximately 25% nih.gov
Polydispersity Index (Overall) 1.3 to 1.5 nih.gov

A key development for incorporating polymerizable functionality is the design of a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA) monomer. researchgate.netrsc.org This monomer can be prepared and subsequently polymerized through ring-opening polymerization (ROP) to create polypeptides with pendant methacryloyl groups. researchgate.netrsc.org These functional polypeptides serve as versatile platforms that can undergo further reactions, such as radical-mediated thiol-ene chemistry, to attach other molecules. researchgate.netrsc.org While primarily demonstrated for linear chains and subsequent modification, these methacryloyl-functionalized polypeptides could conceptually be integrated into hyperbranched synthesis strategies. researchgate.netrsc.org

Molecular Brush Architectures

Molecular brushes are a class of polymers characterized by a linear backbone with densely grafted polymeric side chains. researchgate.net This unique architecture, often resembling a bottlebrush, is governed by the steric repulsion of the side chains, leading to a rigid and cylindrical conformation. researchgate.net The synthesis of molecular brushes using this compound or its derivatives typically employs the "grafting through" or macromonomer technique. rsc.org

This method involves several steps. First, an oligomeric or polymeric side chain is synthesized, which contains a polymerizable group at one end, creating a "macromonomer." rsc.org In the context of lysine-based brushes, this is achieved by initiating the ring-opening polymerization (ROP) of a protected lysine-NCA, such as N-benzyloxycarbonyl-L-lysine NCA (ZLL-NCA). rsc.org The resulting oligopeptide has a terminal primary amine group that can then be reacted with methacryloyl chloride. rsc.org This reaction introduces the polymerizable methacryloyl group, converting the oligolysine chain into a macromonomer. rsc.org

In the final step, this macromonomer is homopolymerized, typically via free radical polymerization. rsc.org The polymerization connects the macromonomers through their methacryloyl end-groups, forming a long polymethacrylate (B1205211) main-chain. rsc.org The pre-synthesized oligolysine chains extend from this backbone, creating a dense, cylindrical molecular brush architecture. rsc.org After polymerization, the protecting groups (like the Z-group) on the lysine side chains can be removed to expose the amine functionalities. rsc.org

Table 2: Synthesis Strategy for Poly(L-lysine) Molecular Brushes

Step Procedure Precursor/Intermediate Result Source
1. Side-Chain Synthesis Ring-opening polymerization (ROP) of a protected lysine-NCA (e.g., ZLL-NCA) initiated by an amine. ZLL-NCA Protected oligolysine with a terminal amine group. rsc.org
2. Macromonomer Formation Reaction of the terminal amine group of the oligolysine with methacryloyl chloride. Protected oligolysine, Methacryloyl chloride Oligolysine macromonomer with a terminal polymerizable methacryloyl group. rsc.org
3. "Grafting Through" Polymerization Free radical polymerization of the macromonomer. Oligolysine macromonomer Molecular brush with a polymethacrylate backbone and protected oligolysine side chains. rsc.org
4. Deprotection Removal of side-chain protecting groups (e.g., Z-group). Protected molecular brush Cylindrical poly(L-lysine) brush with exposed amine groups. rsc.org

This synthetic route allows for the creation of well-defined molecular brushes where the side chains consist of monodispersed, lysine-based oligopeptides. rsc.org The resulting brush-like macromolecules possess conformations and properties that can be controlled by the density and length of these side chains, and they can respond to environmental changes such as pH or ionic strength. researchgate.net

Functionalization and Bioconjugation Chemistry of N Methacryloyl L Lysine Polymers

Post-Polymerization Chemical Modification

Post-polymerization modification is a powerful strategy to introduce diverse functionalities into polymers derived from N-Methacryloyl-L-lysine. This approach allows for the synthesis of a single parent polymer that can be subsequently tailored for various applications by reacting its pendant functional groups.

Thiol-ene Click Reaction Methodologies

The methacryloyl group in polymers of this compound serves as an excellent substrate for radical-mediated thiol-ene "click" chemistry. rsc.org This reaction is characterized by its high efficiency, mild reaction conditions, and orthogonality to many other functional groups, making it a favored method for post-polymerization functionalization. rsc.org The reaction proceeds via the addition of a thiol compound across the double bond of the methacryloyl group, typically initiated by light or a radical initiator. rsc.org This methodology has been successfully employed to attach a variety of thiol-containing molecules, including small organic molecules, peptides, and polymers, to create materials with specific properties such as hydrophilicity or hydrophobicity. rsc.orgresearchgate.net

For instance, polypeptides containing methacryloyl groups have been functionalized with thiols like 2-mercaptoethanol (B42355) to introduce hydrophilic hydroxyl groups, or with dodecanethiol to impart hydrophobic character. The efficiency of these reactions is often high, leading to near-quantitative modification of the polymer. rsc.org

Below is a table summarizing the use of thiol-ene click reactions for the functionalization of this compound-based polypeptides:

Thiol CompoundReaction ConditionsApplicationReference
2-MercaptoethanolRadical initiator, Room temperatureHydrophilic surface modification
DodecanethiolRadical initiator, Room temperatureHydrophobic functionalization
Thiolated GalactoseRadical initiator, Aqueous conditionsIntroduction of saccharide moieties researchgate.net
L-cysteineRadical initiator, Aqueous conditionsIntroduction of amino acid pendants researchgate.net
2-MercaptoethylamineRadical initiator, Aqueous conditionsIntroduction of amine functionalities researchgate.net

Sequential Click Reactions for Orthogonal Functionalization

The versatility of this compound polymers can be further enhanced by employing sequential click reactions, which allow for the introduction of multiple, distinct functionalities in a controlled manner. rsc.org This is typically achieved by designing a polymer that contains two or more different "clickable" groups that can react independently of each other under specific conditions.

A notable example involves the synthesis of a block copolypeptide containing both methacryloyl and alkynyl groups. rsc.org The alkynyl groups can be selectively modified using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another highly efficient click reaction. researchgate.net Subsequently, the methacryloyl groups can be functionalized via the thiol-ene reaction. rsc.org This orthogonal approach enables the precise placement of different molecules onto the polymer backbone, leading to the creation of complex, multifunctional materials. rsc.orgresearchgate.net For example, a hydrophilic molecule could be attached via the CuAAC reaction, followed by the attachment of a hydrophobic molecule using the thiol-ene reaction, resulting in an amphiphilic polymer. rsc.org

This strategy of using sequential and orthogonal click reactions is a powerful tool for creating well-defined, multifunctional biomaterials from this compound-based polymers. researchgate.net

Site-Specific Bioconjugation Principles

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein, is a critical technique in biotechnology and medicine. libretexts.org Polymers derived from this compound offer unique opportunities for bioconjugation due to the presence of the lysine (B10760008) residue's ε-amino group.

Selective Targeting of the ε-Amino Group in Lysine Residues

The ε-amino group of lysine residues on the surface of proteins is a common target for bioconjugation due to its nucleophilicity. mdpi.comnih.gov However, achieving site-selectivity can be challenging because proteins typically have multiple lysine residues. nih.gov The reactivity of a specific lysine's ε-amino group is influenced by its local microenvironment, including its pKa value. nih.govnih.gov The pKa of the α-amino group at the N-terminus of a protein is generally lower (around 8.0) than that of the ε-amino group of lysine (around 10.5). nih.govmdpi.com This difference in pKa allows for some degree of selectivity by controlling the reaction pH. nih.gov At a near-physiological pH, the N-terminal α-amino group is more nucleophilic and can be targeted preferentially. nih.gov

Strategies for selectively targeting the ε-amino group of lysine often involve exploiting unique reactivity conferred by the local environment or using specifically designed reagents. nih.gov For example, a lysine residue located in a hydrophobic pocket may exhibit altered reactivity. nih.gov In the context of this compound polymers, the ε-amino group provides a handle for attaching various molecules, although controlling selectivity in a polymer with many repeating lysine units requires careful consideration of reaction conditions and reagent design.

Regioselective Protein Modification Approaches

Regioselective modification refers to the ability to modify a specific site within a molecule that has multiple reactive sites of the same type. nih.gov In the context of proteins, this means targeting a single lysine residue among many. acs.org Computational design of reagents has emerged as a powerful tool to achieve such selectivity. nih.govresearchgate.net For instance, sulfonyl acrylate (B77674) reagents have been designed to react regioselectively with a single lysine residue on native proteins. nih.govacs.org This selectivity is achieved through a combination of factors, including transient hydrogen bonding between the reagent and the target lysine's ε-amino group, which directs the reaction to that specific site. nih.govacs.org

The local microenvironment of a lysine residue, which can affect its pKa, plays a crucial role in its reactivity and can be exploited for regioselective modification. nih.govresearchgate.net The lysine with the lowest pKa is often the most kinetically favored for reaction at a slightly basic pH. nih.govresearchgate.net These principles can be applied to the modification of polymers containing this compound, where the goal might be to achieve a specific pattern of functionalization along the polymer chain.

Chemical Ligation Techniques for Bioconjugates

Chemical ligation techniques are a set of methods used to form a native peptide bond between two unprotected peptide or protein fragments. numberanalytics.comchimia.ch These techniques are essential for the synthesis of large proteins and for creating complex bioconjugates. libretexts.orgnumberanalytics.com

One of the most widely used chemical ligation methods is Native Chemical Ligation (NCL) . libretexts.orgnumberanalytics.com NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. libretexts.orgchimia.ch The reaction first forms a thioester-linked intermediate, which then undergoes a spontaneous and irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. chimia.ch

Another important ligation method is the Staudinger Ligation . This reaction involves the formation of an amide bond between a phosphine (B1218219) and an azide (B81097). numberanalytics.com It is a traceless reaction, meaning that no atoms from the reagents are incorporated into the final product. numberanalytics.com

Other ligation techniques include:

Oxime Ligation: This involves the reaction between a hydroxylamine (B1172632) and an aldehyde or ketone to form a stable oxime bond. spirochem.com

Hydrazone Ligation: Similar to oxime ligation, this method uses the reaction of a hydrazine (B178648) with an aldehyde or ketone. spirochem.com

Thiazolidine (B150603) Ligation: This technique relies on the reaction between a cysteine and an α-ester aldehyde. spirochem.com

α-Ketoacid-Hydroxylamine (KAHA) Ligation: This method forms a peptide bond from the reaction of an α-ketoacid and a hydroxylamine. spirochem.com

These chemical ligation techniques provide a powerful toolbox for constructing sophisticated bioconjugates from this compound polymers, enabling the attachment of peptides and proteins to the polymer backbone in a precise and controlled manner.

A summary of key chemical ligation techniques is provided in the table below:

Ligation TechniqueReacting GroupsKey FeaturesReference
Native Chemical Ligation (NCL)C-terminal thioester + N-terminal cysteineForms a native peptide bond. libretexts.orgnumberanalytics.comchimia.ch
Staudinger LigationAzide + PhosphineTraceless amide bond formation. numberanalytics.com
Oxime LigationHydroxylamine + Aldehyde/KetoneForms a stable oxime bond. spirochem.com
Hydrazone LigationHydrazine + Aldehyde/KetoneForms a stable hydrazone bond. spirochem.com
Thiazolidine LigationCysteine + α-Ester aldehydeForms a thiazolidine ring. spirochem.com
KAHA Ligationα-Ketoacid + HydroxylamineForms a peptide bond. spirochem.com

N-Terminal Specific Modification Strategies

The selective modification of the N-terminus of a protein or peptide is a highly sought-after strategy in bioconjugation, as it allows for the introduction of a single functional group at a specific site, thereby producing a homogeneous product with preserved biological activity. u-tokyo.ac.jpresearchgate.net The primary challenge in N-terminal modification lies in differentiating the α-amino group of the N-terminal residue from the ε-amino groups of lysine residues, both of which are nucleophilic. nih.gov Strategies to achieve N-terminal specificity with polymers of this compound would leverage the inherent differences in the physicochemical properties of these amino groups.

A key principle governing N-terminal specific modification is the difference in the pKa values between the N-terminal α-amino group (pKa ≈ 7.6–8.0) and the lysine ε-amino group (pKa ≈ 10.5). nih.govnih.gov By carefully controlling the reaction pH, typically in a slightly acidic to neutral range (pH 6.5-7.5), the N-terminal amine can be selectively deprotonated and thus rendered more nucleophilic than the predominantly protonated lysine side chains. nih.govpolyu.edu.hk This pH-controlled strategy could be adapted for the conjugation of this compound polymers that have been functionalized with amine-reactive groups.

While direct N-terminal modification using this compound polymers has not been extensively detailed in dedicated studies, the foundational techniques of N-terminal modification can be applied. For instance, polymers of this compound could be synthesized to incorporate aldehyde functionalities. These aldehyde-bearing polymers could then undergo reductive amination with the N-terminal amine of a protein under controlled pH conditions, forming a stable secondary amine linkage. acs.org

Another potential strategy involves the enzymatic modification of the protein's N-terminus to introduce a unique reactive handle that is orthogonal to the functional groups present on the this compound polymer. unimi.it For example, an enzyme could be used to install an azide group at the N-terminus, which could then be selectively reacted with an alkyne-functionalized this compound polymer via click chemistry. mdpi.com This two-step approach offers high specificity and efficiency. mdpi.com

The table below summarizes the key principles that can be exploited for N-terminal specific modification strategies relevant to this compound polymers.

StrategyPrincipleKey Reaction ConditionsPotential for this compound Polymers
pH-Controlled Amine Reactivity The lower pKa of the N-terminal α-amine allows for its selective deprotonation and reaction with electrophiles at a pH where lysine ε-amines are largely protonated. nih.govpolyu.edu.hkpH 6.5 - 7.5Polymers functionalized with amine-reactive groups (e.g., NHS esters, aldehydes) can be conjugated.
Enzymatic Modification Enzymes can be used to install a unique reactive handle (e.g., azide, ketone) at the N-terminus, enabling bioorthogonal ligation. unimi.itMild physiological conditionsThis compound polymers functionalized with a complementary bioorthogonal group (e.g., alkyne) can be used.
Transamination Pyridoxal-5'-phosphate (PLP) can mediate the conversion of the N-terminal amine to a ketone, which can then be selectively targeted. nih.govMild, specific enzymatic or chemical conditionsPolymers with hydroxylamine or hydrazine functionalities can form stable oxime or hydrazone linkages.

Protein and Peptide Modification with this compound Derivatives

The modification of proteins and peptides with derivatives of this compound offers a versatile platform for introducing new functionalities, such as fluorescent labels or crosslinking capabilities. The reactive methacryloyl group is amenable to a variety of conjugation chemistries, enabling the creation of well-defined bioconjugates for diverse applications.

Advanced Protein Labeling Techniques

Advanced protein labeling techniques aim to attach probes, such as fluorophores, to specific sites on a protein with high efficiency and minimal disruption of its native structure and function. nih.gov this compound and its derivatives, particularly when incorporated as non-canonical amino acids, provide a powerful tool for such site-specific labeling. nih.gov

One of the primary methods for labeling proteins containing this compound is through Michael addition (or 1,4-addition) . The electron-deficient alkene of the methacryloyl group is a good Michael acceptor and reacts readily with thiol-containing nucleophiles, such as cysteine residues or thiol-functionalized probes, under mild, slightly alkaline conditions. nih.gov This reaction is highly specific and efficient for protein modification. nih.gov

Another advanced labeling strategy is 1,3-dipolar cycloaddition . While not as commonly reported for the methacryloyl group as for the acryloyl group, this reaction offers a pathway to fluorescent labeling. For instance, the structurally similar Nε-acryloyl-L-lysine has been shown to undergo a rapid 1,3-dipolar cycloaddition with diaryl nitrile imines, resulting in a fluorescent product. nih.gov This "turn-on" fluorescence, where the dye becomes fluorescent upon reaction, is highly advantageous for live-cell imaging as it minimizes background noise. nih.gov

Furthermore, the methacryloyl group can participate in radical-mediated thiol-ene reactions . This "click" chemistry approach allows for the efficient and specific conjugation of thiol-containing molecules to the methacryloyl-functionalized protein under UV irradiation or with a radical initiator.

The table below outlines advanced labeling techniques applicable to proteins modified with this compound derivatives.

Labeling TechniqueReactive Group on ProteinReagent/ProbeKey Features
Michael Addition MethacryloylThiol-containing fluorophoreHigh efficiency and specificity under mild conditions. nih.gov
1,3-Dipolar Cycloaddition MethacryloylNitrile imine-containing fluorophore"Turn-on" fluorescence upon reaction, suitable for live-cell imaging. nih.gov
Thiol-Ene "Click" Chemistry MethacryloylThiol-containing moleculeRadical-mediated, high efficiency and specificity.
Polymerization MethacryloylMonomers and crosslinkersIncorporation of the protein into a polymer network (hydrogel). nih.gov

Influence of Modification on Macromolecular Function

The covalent attachment of polymers to proteins, a process known as PEGylation for polyethylene (B3416737) glycol, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.gov Similarly, the modification of proteins with polymers derived from this compound can significantly influence their function, stability, and aggregation behavior.

The impact of modification is highly dependent on several factors, including the size and architecture of the attached polymer, the degree of modification (the number of polymer chains per protein), and the specific site of conjugation. researchgate.net Generally, the conjugation of a hydrophilic polymer like poly(this compound) can increase the hydrodynamic radius of the protein, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its in vivo circulation time. researchgate.net

However, the attachment of a polymer can also sterically hinder the interaction of the protein with its substrate or receptor, potentially leading to a decrease in biological activity. researchgate.net This effect is often more pronounced with higher molecular weight polymers and a higher degree of modification. researchgate.net Conversely, for some enzymes, conjugation to a polymer has been shown to enhance stability against thermal and chemical denaturation. researchgate.net

The following table summarizes the potential effects of protein modification with this compound derivatives on macromolecular function.

PropertyPotential Influence of ModificationRationale
Biological Activity Decrease or no significant changeSteric hindrance from the attached polymer may block active or binding sites. researchgate.net The effect is dependent on the conjugation site and polymer size.
Stability (Thermal & Chemical) IncreaseThe polymer can provide a protective hydrophilic shell, preventing denaturation. researchgate.net
In Vivo Half-life IncreaseIncreased hydrodynamic size reduces renal clearance and proteolytic degradation. nih.gov
Immunogenicity DecreaseThe polymer can mask epitopes on the protein surface, reducing recognition by the immune system. nih.gov
Aggregation DecreaseAlteration of surface charge and steric shielding can prevent protein-protein interactions that lead to aggregation. nih.gov

N Methacryloyl L Lysine in Advanced Biomaterial Applications

Hydrogel Systems for Biomedical Engineering

N-Methacryloyl-L-lysine is a functionalized amino acid derivative that serves as a valuable monomer in the synthesis of hydrogels for biomedical engineering. Its structure combines the biocompatibility of the amino acid L-lysine with the polymerizable methacryloyl group, enabling the formation of crosslinked polymer networks. These hydrogels are of significant interest for applications such as tissue engineering and drug delivery due to their tunable properties and resemblance to the native extracellular matrix (ECM).

Fabrication Principles of this compound-Based Hydrogels

The fabrication of hydrogels from this compound relies on the polymerization of its methacryloyl group to form a three-dimensional network. Various initiation methods can be employed to trigger this polymerization, each offering distinct advantages for controlling the gelation process and the final properties of the hydrogel.

Photopolymerization is a widely used method for fabricating this compound hydrogels, offering precise spatial and temporal control over the crosslinking process. nih.govnih.gov This technique involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals. rsc.org These radicals then initiate the polymerization of the methacryloyl groups of the this compound monomers, leading to the formation of a covalently crosslinked hydrogel network. nih.govrsc.org

The process typically involves dissolving the this compound monomer and a photoinitiator in an aqueous solution. researchgate.net This precursor solution is then exposed to light of a specific wavelength, which activates the photoinitiator and triggers gelation. rsc.orgnih.gov The intensity and duration of the light exposure can be modulated to control the extent of crosslinking and, consequently, the mechanical properties of the hydrogel. rsc.orgmdpi.com

Commonly used photoinitiators for this process include Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). rsc.orgccspublishing.org.cn The choice of photoinitiator is critical as its absorption spectrum must overlap with the wavelength of the light source used for curing. rsc.org For instance, hydrogels based on ε-poly-L-lysine-graft-methacrylamide have been successfully photopolymerized using UV light, resulting in adherent antimicrobial coatings. nih.gov

The ability to perform photopolymerization in situ makes it a particularly attractive method for biomedical applications, as it allows for the minimally invasive formation of hydrogels directly within a target tissue or organ. nih.govacs.org

Thermal and redox-initiated polymerization represent alternative methods for crosslinking this compound monomers into a hydrogel network. rsc.org These methods are particularly useful when the use of UV light is undesirable due to potential cytotoxicity or limited tissue penetration. preprints.org

Thermal-initiated gelation involves the use of a thermal initiator that decomposes upon heating to generate free radicals. These radicals then initiate the polymerization of the this compound monomers. The gelation process is controlled by the temperature of the system. Some polymer systems, like gelatin, exhibit reversible physical gelation at low temperatures, which can be combined with chemical crosslinking. mdpi.com

Redox-initiated gelation employs a pair of redox initiators, an oxidizing agent and a reducing agent, which react at ambient temperatures to produce free radicals. A common redox pair is ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). This method allows for rapid polymerization at physiological temperatures without the need for external stimuli like heat or light. Fenton's reaction, which involves Fe(II) and hydrogen peroxide, is another redox system that can be used to initiate crosslinking in a manner that mimics enzymatic reactions.

These initiation methods provide versatility in hydrogel fabrication, allowing for the formation of injectable systems that can gel in situ under physiological conditions. nih.govacs.org

Enzymatic crosslinking offers a highly specific and biocompatible method for the formation of hydrogels under mild physiological conditions. aip.org This approach utilizes enzymes to catalyze the formation of covalent bonds between polymer chains.

For hydrogels containing lysine (B10760008) residues, such as those derived from this compound, transglutaminase enzymes are of particular interest. aip.orgmdpi.com Microbial transglutaminase (mTGase) can catalyze the formation of an isopeptide bond between the ε-amino group of a lysine residue and the γ-carboxamide group of a glutamine residue. mdpi.com This enzymatic reaction provides an additional mode of crosslinking in hydrogels that contain both lysine and glutamine functionalities. aip.org

In a dual-crosslinking approach, a hydrogel can first be formed through photopolymerization of the methacryloyl groups, followed by enzymatic crosslinking to further enhance the mechanical properties and stability of the network. mdpi.com This has been demonstrated with gelatin methacryloyl (GelMA), where the remaining lysine and glutamine groups on the gelatin backbone are available for enzymatic crosslinking by mTGase after initial photocrosslinking. mdpi.com This strategy improves the stiffness and rheological properties of the hydrogel. mdpi.com

Enzymatic crosslinking is advantageous for in vivo applications as it proceeds under physiological pH and temperature and avoids the use of potentially harmful chemical initiators or UV radiation. aip.org

Control of Hydrogel Network Characteristics

The physicochemical properties of this compound-based hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, are dictated by the structure of their polymer network. nih.govnih.gov These characteristics can be precisely controlled by manipulating the formulation of the hydrogel precursor solution.

The network density of a hydrogel, which refers to the number of crosslinks per unit volume, is a critical parameter that governs its macroscopic properties. nih.gov The monomer and crosslinker concentrations are the primary determinants of network density. nih.govmdpi.com

Monomer Concentration: Increasing the concentration of the this compound monomer in the precursor solution leads to a higher density of polymer chains within the resulting hydrogel. nih.gov This, in turn, results in a more densely crosslinked network, assuming the crosslinker-to-monomer ratio is kept constant. A higher network density generally translates to:

Increased Mechanical Stiffness: The compressive modulus and storage modulus of the hydrogel increase with higher monomer concentration. nih.govnih.gov

Decreased Swelling Ratio: A denser network restricts the influx of water, leading to a lower equilibrium swelling ratio. nih.govmdpi.com

Slower Degradation Rate: The increased number of crosslinks enhances the resistance of the hydrogel to enzymatic or hydrolytic degradation. mdpi.com

Crosslinker Concentration: In hydrogel formulations that include a separate crosslinking agent in addition to the polymerizable monomer, the concentration of this crosslinker directly influences the network density. mdpi.com For this compound, which can self-polymerize, the effective crosslinking can be considered in terms of the degree of polymerization and entanglement. When a bifunctional or multifunctional crosslinker is added, such as N,N'-methylenebis(acrylamide), the network density increases with its concentration. nih.gov Similar to increasing monomer concentration, a higher crosslinker concentration leads to a stiffer, less swollen, and more stable hydrogel. mdpi.com

The relationship between monomer/crosslinker concentration and hydrogel properties allows for the rational design of hydrogels with tailored characteristics for specific biomedical applications.

Data Tables

Table 1: Influence of GelMA Concentration on Mechanical Properties

GelMA Concentration (% w/v)Compressive Modulus (kPa)Failure Strain (%)
55~75
10--
15150~65
Data derived from studies on Gelatin Methacryloyl (GelMA), a related methacrylated biopolymer. The trend of increasing modulus and decreasing failure strain with concentration is expected to be similar for this compound-based hydrogels. nih.gov

Table 2: Effect of Monomer and Crosslinker Concentration on Hydrogel Swelling

Variable ChangedChange in ConcentrationEffect on Swelling Degree
MonomerIncreaseDecrease
Crosslinking AgentIncreaseDecrease
General trends observed in methacrylic acid-based hydrogels, which are applicable to this compound systems. nih.govmdpi.com

Biomimetic Design of Hydrogels

A primary goal in designing hydrogels for tissue engineering is to mimic the natural extracellular matrix (ECM), which provides both structural support and biochemical cues to cells. This compound is a valuable monomer in this context because it can be used to create hydrogels that replicate key features of the ECM. The lysine backbone of the polymer is similar to natural proteins, and the pendant groups can be functionalized to present bioactive signals to cells, thereby promoting cell adhesion and proliferation. nih.gov

Hydrogels formulated with methacryloyl-L-lysine have been shown to exhibit excellent biocompatibility and resistance to the foreign body response. nih.gov For example, zwitterionic hydrogels containing methacryloyl-L-lysine have demonstrated a negligible inflammatory response and have resisted the formation of fibrous capsules when implanted in vivo for extended periods. nih.gov This anti-biofouling characteristic is crucial for long-term implants, as it prevents the isolation of the biomaterial from the host tissue. The ability of these hydrogels to create a microenvironment that supports cell growth while minimizing adverse immune reactions is a significant step towards creating truly biomimetic scaffolds. nih.gov

Scaffolds for Tissue Engineering and Regeneration

3D Bioprinting Technologies and Bioink Formulation

This compound, particularly in its polymerized form (PLMA), is a promising material for the formulation of bioinks for 3D bioprinting. medchemexpress.commatexcel.com Bioinks are materials that can be loaded with living cells and printed into complex, three-dimensional structures that mimic the architecture of natural tissues. An ideal bioink must be printable, meaning it can be extruded through a nozzle, and must rapidly solidify after deposition to maintain the printed shape.

PLMA-based bioinks can be designed to be photocurable, solidifying quickly upon exposure to visible light in the presence of a suitable photoinitiator like LAP. medchemexpress.commatexcel.com This rapid, on-demand gelation is a significant advantage for 3D bioprinting, as it allows for the construction of intricate and high-resolution scaffolds. Furthermore, PLMA can be combined with other hydrogel systems to create composite bioinks with enhanced properties, such as improved antibacterial activity, making them suitable for applications like wound dressings and other tissue engineering constructs. matexcel.com The inherent biocompatibility and degradability of the poly-L-lysine backbone further enhance its suitability for creating scaffolds for tissue regeneration. matexcel.com

Bioink ComponentFunctionAdvantage
Poly-L-lysine Methacryloyl (PLMA) Photocrosslinkable polymer backboneProvides structural integrity, biocompatibility, and antibacterial properties. matexcel.com
Photoinitiator (e.g., LAP) Initiates polymerizationEnables rapid, visible-light-induced gelation, preserving cell viability. medchemexpress.com
Living Cells Biological componentPopulates the scaffold to form functional tissue.
Other Polymers (optional) Property modifiersCan be added to further tune mechanical properties or bioactivity. matexcel.com

The development of cell-laden bioinks, where living cells are encapsulated directly within the printing material, is a key focus of 3D bioprinting. This compound-based hydrogels are well-suited for this purpose due to their excellent biocompatibility. matexcel.com The lysine component, a naturally occurring amino acid, provides a cell-friendly environment. nih.govksbm.or.kr

The formulation of a cell-laden bioink requires a delicate balance between the physical properties needed for printing and the biological requirements for cell survival and function. The rapid and cytocompatible photopolymerization of PLMA under visible light is a major asset in this regard, as it minimizes the stress on the encapsulated cells during the printing process. matexcel.com Furthermore, the inherent antibacterial properties of poly-L-lysine can help to prevent infections in the engineered tissue construct, a significant advantage in clinical applications. matexcel.com The ability to create these cell-laden, bioactive, and antibacterial scaffolds opens up new possibilities for the fabrication of functional tissues for regenerative medicine. acs.org

Control of Cell Spatial Organization within Engineered Tissues

The ability to guide the three-dimensional arrangement of cells is fundamental to recreating the complex architecture of natural tissues. Hydrogels and scaffolds derived from this compound and its analogs, such as gelatin methacryloyl (GelMA), offer sophisticated tools for controlling cell spatial organization. rsc.org Advanced fabrication techniques like 3D bioprinting and photo-patterning leverage these materials to build tissue constructs with predefined geometries. utwente.nl

3D bioprinting, for instance, enables the layer-by-layer deposition of cell-laden bio-inks, allowing for the precise placement of different cell types to mimic the heterogeneous nature of tissues like the tooth or liver. rsc.orgsci-rep.com The methacryloyl groups in the polymer backbone permit photo-crosslinking, a process where UV light solidifies the material in a spatially controlled manner, effectively locking cells into their designated positions within the scaffold. utwente.nl This control over the scaffold's micro-architecture, including its porosity and interconnectivity, is crucial for ensuring homogeneous tissue formation and facilitating the transport of nutrients and waste. mdpi.com By engineering the geometry and topology of these scaffolds, researchers can influence cell proliferation, migration, and differentiation, guiding the development of functional engineered tissue constructs. utwente.nl

Promotion of Cellular Adhesion and Proliferation within Scaffolds

A primary function of a tissue engineering scaffold is to provide a synthetic extracellular matrix (ECM) that encourages cells to attach, spread, and multiply. Materials incorporating this compound are particularly effective in this role. The lysine component provides pendant amine groups that mimic the chemical properties of native ECM proteins. utwente.nl Furthermore, in materials like GelMA, which is a derivative of collagen, essential cell-binding motifs such as the Arginine-Glycine-Aspartic acid (RGD) sequence are often preserved. rsc.org These features are critical for mediating cellular adhesion through integrin receptors on the cell surface. mdpi.com

Hydrogels made from these polymers are hydrophilic and can absorb large amounts of water, creating an aqueous environment that supports robust cell growth and proliferation. rsc.orgrsc.org Studies have shown that scaffolds based on this compound or its derivatives can effectively promote the adhesion and growth of various cell types, including fibroblasts, mesenchymal stem cells (MSCs), and odontoblast-like cells. mdpi.comnih.gov The excellent biocompatibility and modifiable properties of these scaffolds make them a superior choice for tissue engineering applications. sci-rep.comnih.gov

Design of Scaffolds for Specific Tissue Constructs

The versatility of this compound allows for the fabrication of scaffolds with tunable properties tailored to the requirements of specific tissues. mdpi.com By adjusting factors like polymer concentration and crosslinking density, researchers can control the mechanical stiffness, degradation rate, and porosity of the scaffold to match the target tissue, such as bone, cartilage, or skin. mdpi.comresearchgate.net

For example, in cartilage tissue engineering, hydrogels are designed to be highly water-absorbent and flexible, mimicking the natural properties of cartilage ECM. rsc.org For bone regeneration, scaffolds can be made stiffer and are often combined with materials like hydroxyapatite (B223615) to promote osteogenic differentiation of stem cells. mdpi.commdpi.com GelMA hydrogels have been successfully used as scaffolds in the regeneration of intervertebral discs and have shown potential in complex applications like whole tooth regeneration. sci-rep.comacs.org The ability to fine-tune these properties is essential for creating an optimal microenvironment that directs cell differentiation and functional tissue development. mdpi.com

Table 1: Application of this compound Derived Scaffolds in Specific Tissues

Tissue Type Scaffold Design Principle Key Research Finding Source(s)
Cartilage Hydrogels designed for high water content and specific mechanical properties to mimic cartilage ECM. Supports chondrocyte viability and differentiation of stem cells. acs.org rsc.orgacs.org
Bone Often combined with bioceramics like hydroxyapatite to create composite scaffolds with enhanced mechanical strength. Promotes osteogenic differentiation and biomineralization. mdpi.com nih.govmdpi.com
Tooth 3D bioprinted GelMA scaffolds to mimic the complex spatial arrangement of dental tissues. Shows potential for regeneration of individual tooth components and the tooth germ. sci-rep.com sci-rep.com
Intervertebral Disc Injectable GelMA hydrogels used as cell carriers for mesenchymal stem cells (MSCs). Supports MSC growth, proliferation, and differentiation, promoting disc regeneration. acs.org acs.org
Skin/Wound Healing Hydrogels designed for antibacterial properties and moisture retention. Can inhibit infection and effectively promote wound closure. nih.gov nih.gov

Controlled Delivery Systems

Beyond tissue scaffolding, polymers derived from this compound are instrumental in creating sophisticated systems for the controlled delivery of therapeutics, including drugs and genes.

Rational Design of Polymeric Carriers for Controlled Release

The rational design of polymeric carriers involves tailoring their chemical and physical properties to control the release of a therapeutic agent at a specific rate and location. nih.gov Polymers containing this compound are well-suited for this purpose due to their tunable characteristics. The presence of amino and carboxyl groups makes them responsive to environmental stimuli, particularly pH. nih.gov This allows for the creation of "intelligent" delivery systems that release their payload in response to the acidic microenvironments found in tumors or intracellular compartments like endosomes. nih.govnih.gov

The structure of these polymeric carriers can be modified to encapsulate drugs and protect them from degradation in the body. researchgate.net The release is then governed by mechanisms such as diffusion, swelling of the polymer matrix, or degradation of the polymer itself. researchgate.net This controlled release prolongs the therapeutic effect and can reduce side effects by localizing the drug's action. researchgate.net

Fabrication of this compound-Derived Nanoparticles

Nanoparticles are a key platform for targeted drug delivery, and this compound-based polymers are frequently used in their fabrication. These polymers can be synthesized and then formulated into nanoparticles or nanogels through methods like self-assembly or chemical cross-linking. acs.orgmdpi.com For instance, poly(ε-N-methacryloyl-l-lysine) is a zwitterionic polymer that is soluble in water and can be used to create biocompatible nanocarriers. acs.org

The fabrication process allows for control over the size and surface charge of the nanoparticles, which are critical parameters for their biological fate and delivery efficiency. acs.org Nanoparticles under 200 nm are generally suitable for cellular uptake via endocytosis. acs.org The resulting nanoparticles can encapsulate therapeutic agents and are designed to have low non-specific uptake by cells, which is a mandatory feature for successful targeted delivery. acs.org

Polyzwitterion-Based Complexes for Gene Transfection Applications

Gene therapy requires vectors that can safely and efficiently deliver genetic material like DNA or RNA into target cells. royalsocietypublishing.org Polyzwitterions, which are polymers with both positive and negative charges on their repeating units, are promising non-viral vectors for this purpose. nih.gov Poly(ε-N-methacryloyl-l-lysine) is a polyzwitterion that is highly biocompatible and shows low cytotoxicity. acs.org

Table 2: Characteristics of Polyzwitterion-Based Gene Delivery Systems

Feature Description Mechanism/Advantage Source(s)
Core Polymer Poly(ε-N-methacryloyl-l-lysine) or similar zwitterionic polymers. Inherently biocompatible with low cytotoxicity and immunogenicity. nih.govacs.org nih.govacs.org
DNA Condensation Addition of ions (e.g., Zn²⁺) converts the polymer to a polycation, enabling electrostatic binding to DNA. Forms compact, stable nanoparticles (polyplexes) that protect the genetic payload. acs.org acs.org
Cellular Uptake The positively charged polyplex interacts with the negatively charged cell membrane to facilitate entry. Enables the delivery of genes into the cell's cytoplasm. mdpi.com mdpi.comroyalsocietypublishing.org
Biocompatibility The zwitterionic nature leads to super-hydrophilicity and extremely low protein adsorption ("antifouling"). Reduces non-specific interactions in the bloodstream, leading to longer circulation times and improved delivery to target sites. nih.govacs.org nih.govacs.org
Gene Release Can be designed to release DNA in response to intracellular stimuli (e.g., redox environment, pH change). Ensures the genetic material is released in the correct subcellular compartment to be effective. royalsocietypublishing.org royalsocietypublishing.org

Development of Antithrombotic and Hemocompatible Materials

Strategies for Enhancing Fibrinolytic Activity

A primary strategy for imparting antithrombotic properties to biomaterials involves enhancing their intrinsic fibrinolytic activity. This is achieved by designing materials that can interact with and activate the body's natural clot-dissolving system. The key components of this system are plasminogen (Plg), a zymogen present in the blood, and tissue-type plasminogen activator (t-PA), which converts plasminogen into the active enzyme plasmin, responsible for fibrin (B1330869) degradation. rsc.org

Polymers incorporating this compound or its structural analogs, such as N-α-L-lysineacrylamide (LysAA), have been shown to effectively enhance fibrinolysis. rsc.org The mechanism relies on the lysine residues on the polymer side chains, which act as binding sites for the kringle domains of both plasminogen and t-PA. nih.govrsc.org This co-localization of Plg and t-PA on the material's surface significantly accelerates the conversion of plasminogen to plasmin, leading to localized and efficient fibrin clot lysis. rsc.org

Research has focused on optimizing this effect by creating copolymers that balance fibrinolytic activity with other desirable properties. In one such study, random copolymers of LysAA and 2-(methacryloyloxyethyl phosphorylcholine) (MPC) were synthesized and evaluated. rsc.orgrsc.org It was found that the enzymatic reaction of Plg/t-PA was most significantly enhanced in a liquid phase by a copolymer containing 75 mol% of LysAA. rsc.orgresearchgate.net On solid surfaces, a copolymer-grafted glass substrate with a LysAA to MPC molar ratio of 8:2 demonstrated greatly enhanced fibrinolytic activity. rsc.orgrsc.org This indicates that an optimal density of lysine residues is crucial for maximizing the assembly and activation of fibrinolytic proteins.

Table 1: Effect of Copolymer Composition on Fibrinolytic Activity Enhancement
Copolymer Composition (molar ratio LysAA:MPC)ConditionObserved Fibrinolytic Activity EnhancementReference
Poly(LysAA) onlyLiquid PhaseNo significant enhancement rsc.orgrsc.org
75:25 (P(L-r-M))Liquid PhaseMaximum enhancement observed rsc.orgrsc.orgresearchgate.net
80:20 (LM(8:2)-g-GL)Solid PhaseGreatly enhanced rsc.orgrsc.orgresearchgate.net
20:80 (LM(2:8)-g-GL)Solid PhaseEnhanced (though not in liquid phase) rsc.orgresearchgate.net

This strategic functionalization allows the biomaterial to actively participate in preventing clot formation, mimicking the natural endothelial process and representing a promising approach for devices like vascular grafts, stents, and catheters. nih.gov

Surface Modification for Reduced Protein Adsorption

A critical aspect of hemocompatibility is the prevention of non-specific protein adsorption, which is the initial event that triggers the coagulation cascade and thrombus formation. While lysine moieties are excellent for binding specific fibrinolytic proteins, they can also promote the adhesion of other proteins. rsc.org Therefore, a successful strategy often involves combining the fibrinolytic properties of lysine with a protein-repellent component.

A highly effective approach is the copolymerization of this compound with zwitterionic monomers, most notably 2-(methacryloyloxyethyl phosphorylcholine) (MPC). rsc.orgresearchgate.net MPC is known for its exceptional bio-inertness and ability to resist protein fouling. rsc.orgmdpi.com The zwitterionic phosphorylcholine (B1220837) groups on MPC polymers form a tightly bound hydration layer on the material surface through electrostatic interactions. mdpi.com This layer acts as a physical and energetic barrier, effectively preventing the adsorption of proteins like albumin and fibrinogen, as well as the adhesion of platelets. mdpi.comoup.com

Studies on hydrogels functionalized with poly(MPC) have demonstrated a significant reduction in protein adsorption. For instance, modifying a standard poly(hydroxyethyl methacrylate) p(HEMA) hydrogel with p(MPC) reduced the adsorption of bovine serum albumin (BSA) by 59–66% and lysozyme (B549824) by 73–74%. mdpi.com

Table 2: Reduction in Protein Adsorption on MPC-Modified Hydrogel Surfaces
ProteinAdsorption on Unmodified p(HEMA) Hydrogel (µg/hydrogel)Adsorption on p(MPC)-Modified Hydrogel (µg/hydrogel)Percentage ReductionReference
Bovine Serum Albumin (BSA)Not specified directly in µgNot specified directly in µg59% - 66% mdpi.com
Lysozyme~19.45.0 - 5.273% - 74% mdpi.com

By creating copolymers of this compound and MPC, it is possible to fabricate a multifunctional surface that combines both active fibrinolysis and passive resistance to fouling. rsc.orgrsc.org Research using atomic force microscopy (AFM) has confirmed that increasing the MPC content in these copolymer surfaces leads to a decrease in protein adhesion forces. rsc.orgrsc.org This dual-action approach—selectively binding plasminogen while repelling other plasma proteins—is a cornerstone of developing advanced, truly hemocompatible materials. rsc.org

Advanced Material Design Principles Incorporating N Methacryloyl L Lysine

Stimuli-Responsive Polymer Systems

The incorporation of N-Methacryloyl-L-lysine into polymer architectures enables the design of "smart" materials that can respond to external stimuli, such as changes in pH, temperature, or the presence of specific biomolecules. psu.eduvulcanchem.com These responses are often reversible and can trigger significant changes in the polymer's properties, such as swelling, degradation, or the release of an encapsulated payload.

pH-Responsive Polymeric Architectures

Polymers incorporating this compound exhibit pronounced pH-responsive behavior due to the presence of both a carboxylic acid group and an amino group in the lysine (B10760008) residue. acs.orgresearchgate.net This zwitterionic nature allows the polymer to exist in different charge states depending on the surrounding pH. acs.org

At the isoelectric point, the polymer has a neutral charge and tends to adopt a more compact conformation. acs.org However, upon the addition of an acid or a base, the polymer chain becomes charged, leading to electrostatic repulsion between the monomer units and a subsequent expansion of the polymer coil. acs.org This pH-dependent conformational change is a key principle in the design of pH-responsive systems. For instance, poly(ε-N-methacryloyl-l-lysine) (PMALys) demonstrates stability and solubility across a broad pH range, from 1.3 to 12.7, without aggregation. acs.orgresearchgate.net

This responsiveness has been harnessed in various applications. For example, hydrogels synthesized with this compound can exhibit pH-dependent swelling, making them suitable for controlled drug release in specific pH environments, such as the gastrointestinal tract. nih.gov The protonation and deprotonation of the lysine side chains drive this swelling behavior.

Thermo-Responsive Polymer Design

While this compound itself does not impart significant thermo-responsive properties, it can be copolymerized with thermo-responsive monomers, such as N-isopropylacrylamide (NIPAAm), to create dual-responsive systems. acs.orgresearchgate.net These copolymers exhibit both pH and temperature sensitivity, with the lower critical solution temperature (LCST) being tunable by altering the pH of the solution. acs.org

The LCST is the temperature above which the polymer becomes insoluble in water. psu.edu In copolymers of this compound and NIPAAm, the ionization state of the lysine residues influences the hydrophilicity of the polymer, thereby affecting the LCST. acs.org At pH values where the lysine residues are charged, the polymer is more hydrophilic, leading to an increase in the LCST. Conversely, at pH values where the lysine residues are neutral, the polymer is more hydrophobic, resulting in a lower LCST. This interplay allows for precise control over the temperature at which the polymer undergoes a phase transition.

For example, a copolymer of N-isopropylacrylamide and N-methacryloyl-l-leucine demonstrated that at lower pH values (4.0 and 4.5), the cloud point temperature decreased with a higher content of the leucine (B10760876) monomer. researchgate.net In contrast, at higher pH values (5.0 and 6.0), the phase transition temperature increased. researchgate.net

Multi-Stimuli Responsive Polymer Systems

The combination of pH and thermo-responsive properties in polymers containing this compound opens the door to the creation of multi-stimuli responsive materials. nih.gov These systems can be engineered to respond to a combination of environmental cues, leading to more sophisticated and targeted applications.

For instance, a hydrogel that is both pH and thermo-responsive could be designed to release a drug only at a specific temperature and pH, which could be characteristic of a diseased tissue microenvironment. The swelling and collapse of the hydrogel network can be precisely controlled by manipulating these two stimuli. acs.org Research has shown that polymers containing both this compound and N-isopropylacrylamide exhibit this dual responsiveness. researchgate.net

Oxidation-Responsive Polymeric Transformations

The lysine residue in this compound can be susceptible to oxidation, a property that can be exploited in the design of oxidation-responsive polymers. nih.gov While not as commonly explored as pH or thermo-responsiveness, this mechanism offers a unique trigger for material transformation.

Oxidation of the lysine residue can lead to changes in the polymer's chemical structure and properties. nih.gov For example, the oxidation of polyurethanes derived from lysine triisocyanate has been shown to proceed via multiple pathways, resulting in the formation of various degradation products, including ammonium (B1175870) ions, α-ketoacids, and carboxylic acids. nih.gov This degradation can be initiated by reactive oxygen species (ROS), which are often present at elevated levels in inflammatory or disease states. This suggests the potential for developing materials that degrade and release their payload specifically in an oxidative environment.

Zwitterionic Polymer Design for Biological Interfaces

The zwitterionic nature of this compound, with its positively charged amino group and negatively charged carboxyl group at physiological pH, makes it an excellent building block for creating biocompatible and bio-inert materials. acs.orgresearchgate.net Zwitterionic polymers are known for their exceptional resistance to nonspecific protein adsorption, a crucial property for materials intended for use in biological systems. nih.govnih.gov

Colloidal Stability in Complex Biological Milieus

Polymers and nanoparticles coated with zwitterionic materials derived from this compound exhibit remarkable colloidal stability in complex biological fluids like blood serum. acs.orgresearchgate.net This stability arises from the strong hydration layer that forms around the zwitterionic surface, which acts as a physical barrier preventing the adsorption of proteins and other biomolecules that would otherwise lead to aggregation and clearance from the body. nih.gov

Poly(ε-N-methacryloyl-l-lysine) (PMALys) has been shown to not aggregate in concentrated human blood serum, highlighting its potential as a nanocarrier for biomedical applications. acs.org The ability to maintain colloidal stability is critical for the in vivo performance of drug delivery systems and other nanomedicines.

Interactive Data Table: Properties of this compound Based Polymers

PropertyDescriptionResearch Finding
pH-Responsiveness Polymer conformation changes with pH due to protonation/deprotonation of lysine's amino and carboxyl groups.Poly(ε-N-methacryloyl-l-lysine) is soluble and stable across a wide pH range (1.3-12.7). acs.orgresearchgate.net
Thermo-Responsiveness Can be achieved by copolymerizing with monomers like N-isopropylacrylamide (NIPAAm). The LCST is tunable by pH.Copolymers of NIPAAm and N-methacryloyl-l-leucine show pH-dependent cloud point temperatures. researchgate.net
Zwitterionic Nature Possesses both positive and negative charges at physiological pH, leading to excellent biocompatibility.Zwitterionic polymers from this compound show high resistance to nonspecific protein adsorption. nih.gov
Colloidal Stability Forms a strong hydration layer, preventing aggregation in biological fluids.Poly(ε-N-methacryloyl-l-lysine) does not aggregate in concentrated human blood serum. acs.org

Conformation in Aqueous and Saline Solutions

The conformational behavior of polymers derived from this compound (MALys) in aqueous and saline solutions is a critical determinant of their functionality in various applications. Poly(ε-N-methacryloyl-l-lysine) (PMALys), a zwitterionic polymer, exhibits distinct conformational changes in response to its environment. acs.org

In pure water and near its isoelectric point, PMALys adopts an expanded random coil structure. acs.org This conformation is maintained even in high concentrations of aqueous salt solutions, such as up to 5 M NaClO4, and across a broad pH spectrum ranging from 1.3 to 12.7, without showing signs of aggregation. acs.orgresearchgate.net The polymer chains further expand upon the addition of either acid or base. acs.org

Molecular dynamics simulations on the related poly-L-lysine (PLL) offer insights into the role of specific ions on polymer conformation. pitt.edu For instance, increasing concentrations of sodium perchlorate (B79767) (NaClO4) have been shown to enhance the α-helical content of PLL in water. pitt.edu This is attributed to the large size and tetrahedral structure of the perchlorate anion (ClO4-), which decreases the hydration of the peptide backbone and stabilizes intramolecular hydrogen bonds. pitt.edu In contrast, the smaller chloride ion (Cl-) has a negligible impact on backbone hydration and does not promote α-helix formation. pitt.edu

Circular dichroism (CD) spectroscopy studies on branched polypeptides with poly(L-lysine) backbones have also demonstrated the influence of side-chain composition and sequence on solution conformation. nih.gov For example, polypeptides containing leucine and serine in their side chains tend to adopt a more ordered α-helical structure compared to those with glutamic acid and serine. nih.gov The conformational response is also dependent on pH and ionic strength. nih.gov

Table 1: Conformational Behavior of this compound Based Polymers

Polymer SystemSolution ConditionsConformationReference
Poly(ε-N-methacryloyl-l-lysine) (PMALys)Pure water, near isoelectric pointExpanded random coil acs.org
Poly(ε-N-methacryloyl-l-lysine) (PMALys)High salt (up to 5 M NaClO4), wide pH (1.3-12.7)Expanded random coil, no aggregation acs.orgresearchgate.net
Poly(ε-N-methacryloyl-l-lysine) (PMALys)Acidic or basic conditionsFurther expansion of random coil acs.org
Poly-L-lysine (PLL)Increasing NaClO4 concentrationIncreased α-helical content pitt.edu
Poly-L-lysine (PLL)Increasing NaCl concentrationNo significant change in α-helical content pitt.edu
Poly(L-lysine) with Leucine/Serine side chainsAqueous solution (pH 2-11, 0.02-2.0 M NaCl)More ordered (α-helical) structure nih.gov
Poly(L-lysine) with Glutamic acid/Serine side chainsAqueous solution (pH 2-11, 0.02-2.0 M NaCl)Less ordered structure nih.gov

Biomimetic Polymerization and Material Constructs

Principles of Mussel-Inspired Polymer Systems

Mussel-inspired polymer systems leverage the remarkable underwater adhesive properties of marine mussels, which secrete proteins rich in 3,4-dihydroxyphenylalanine (DOPA) and lysine. rsc.orgresearchgate.net The catechol groups of DOPA are crucial for strong adhesion to a variety of surfaces through covalent and non-covalent interactions, while lysine plays a significant role in the crosslinking and solidification of the secreted adhesive proteins. rsc.org

The design of synthetic mimics of mussel adhesive proteins (MAPs) often involves the incorporation of both DOPA and lysine functionalities. For instance, a synthetic polypeptide, poly((Lys.HBr)x-(DOPA)y), was prepared via ring-opening polymerization of the respective amino acid N-carboxyanhydrides (NCAs) and subsequently cured with ferric citrate (B86180) to create an adhesive material. nih.gov Another approach involves the synthesis of injectable bioadhesives based on dopamine (B1211576) and lysine groups within a polyurethane backbone, where pH changes can accelerate gelation through the formation of Fe-catechol complexes. rsc.org

The presence of cationic residues like lysine in close proximity to DOPA is believed to enhance adhesion by helping to displace the hydration layer on a surface, thereby promoting the interaction of DOPA with the substrate. nih.gov This principle is exploited in the development of mussel-inspired adhesives for various applications, including healthcare. nih.gov

Hybrid and Composite Material Formulations

Integration with Inorganic Nanoparticles

The integration of this compound-based polymers with inorganic nanoparticles creates hybrid materials with enhanced properties and functionalities. These organic-inorganic hybrid systems find applications in catalysis, sensing, and biomedicine. lookchem.comnih.gov

A notable example is the development of a heterogeneous magnetic nanocatalyst, Fe3O4@L-lysine-Pd(0). lookchem.com In this system, L-lysine is used to modify magnetic iron oxide nanoparticles, which then serve as a support for palladium (Pd(0)) nanoparticles. lookchem.com This hybrid material demonstrates high catalytic efficiency and selectivity in chemical reactions, with the magnetic core allowing for easy recovery and reuse of the catalyst. lookchem.com

Another strategy involves the use of polymerization-induced self-assembly (PISA) to create organic-inorganic hybrid nanomaterials. rsc.org This can be achieved through post-modification of block copolymer nanoparticles or by the in-situ encapsulation of inorganic nanoparticles within polymer vesicles. rsc.org

Blending and Copolymerization with Natural and Synthetic Polymers

Blending and copolymerization of this compound with other polymers is a versatile strategy to create materials with tailored properties. This approach combines the biofunctionality of the amino acid moiety with the structural or responsive characteristics of other natural or synthetic polymers. nih.govnih.gov

For instance, biodegradable hydrogels have been prepared by the radical copolymerization of methacryloylated polypeptides, such as poly[N(5)-(2-hydroxy-ethyl)-L-glutamine-ran-L-alanine-ran-N(6)-methacryloyl-L-lysine], with low-molecular-weight methacrylic monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). nih.gov These hydrogels are susceptible to enzymatic degradation, a desirable feature for tissue engineering scaffolds. nih.gov

Copolymerization of this compound has also been explored in the context of creating zwitterionic polymers. Random and block copolymers of N-α-L-lysineacrylamide (LysAA) and 2-(methacryloyloxyethyl phosphorylcholine) (MPC) have been synthesized via radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization, respectively. rsc.org These copolymers exhibit interesting properties related to their fibrinolytic activity. rsc.org

Furthermore, hybrid block copolymers such as poly(2-hydroxyethyl methacrylate)-b-poly(L-lysine) have been synthesized by combining atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). nih.gov These materials have shown potential as non-viral gene delivery vectors. nih.gov

Engineering of Supermacroporous Composite Cryogels

Supermacroporous composite cryogels are a unique class of materials formed by the polymerization of monomers in a frozen solution. researchgate.net This process results in a highly interconnected porous structure that is advantageous for applications in separation and purification. researchgate.netnih.gov

This compound and its derivatives can be incorporated into cryogels to introduce specific functionalities. For example, L-lysine imprinted cryogels have been developed for the selective adsorption of immunoglobulin G (IgG). researchgate.net In one study, a poly(2-hydroxyethyl methacrylate-co-N-methacryloyl-L-aspartic acid) cryogel was imprinted with L-lysine, which acted as a template to recognize the L-lysine residues of IgG molecules, enabling their capture from human serum. researchgate.net

Composite cryogels can also be created by embedding particles within the cryogel matrix. For instance, poly(2-hydroxyethyl methacrylate-N-methacryloyl-l-phenylalanine)-based particles have been embedded into a cryogel for the purification of lysozyme (B549824). researchgate.netnih.gov The resulting composite material can be reused multiple times without a significant loss in its adsorption capacity. nih.gov

Surface Functionalization Strategies for Targeted Interactions

The modification of material surfaces with this compound (NML) or its corresponding polymer, poly(this compound) (PML), is a sophisticated strategy for creating advanced biomaterials with highly specific interactive properties. This functionalization leverages the unique chemical characteristics of the lysine side chain, which contains both a primary amine and a carboxylic acid group. These groups provide opportunities for electrostatic interactions, covalent ligand attachment, and pH-responsive behavior, making NML an ideal monomer for designing surfaces that can engage in targeted biological interactions.

The primary methods for surface modification involve grafting polymer chains to or from a substrate. uh.edumdpi.com In the "grafting-to" approach, pre-synthesized PML chains are attached to a compatible surface. mdpi.com The "grafting-from" method involves immobilizing an initiator on the surface and then polymerizing NML monomers directly from it, which often allows for the creation of denser and more uniform polymer layers, commonly referred to as polymer brushes. uh.edu Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) are frequently employed for this purpose. uh.eduacs.org

A key application of PML-functionalized surfaces is the control of protein and cell interactions. polysciences.com The zwitterionic nature of the lysine residue at physiological pH can impart excellent resistance to nonspecific protein adsorption and biofouling. acs.orgacs.org However, by altering the environmental pH, the surface charge can be modulated. At pH values below the isoelectric point, the surface becomes predominantly positively charged due to the protonation of amine groups (-NH₃⁺), promoting interaction with negatively charged biomolecules like DNA or certain proteins. acs.orgacs.org Conversely, at high pH, the surface becomes negatively charged from deprotonated carboxylic acid groups (-COO⁻), facilitating interaction with positively charged species. acs.org This pH-responsive behavior allows for dynamic control over surface interactions.

This strategy has been effectively used to enhance cell adhesion on various substrates. For instance, surfaces grafted with poly-L-lysine, a related polypeptide, have been shown to significantly promote the attachment and proliferation of cells, including neural cells on biomedical electrodes. nih.gov The pendant amine groups on PML can be further functionalized through covalent conjugation with specific bioactive molecules, such as peptides (e.g., RGD sequences) or growth factors, to elicit highly targeted cellular responses. The methacryloyl group itself, if not fully polymerized, can also serve as a reactive site for post-modification via thiol-ene click chemistry, enabling the attachment of a wide array of functional molecules. researchgate.net

The table below summarizes various strategies and outcomes of surface functionalization using NML-based polymers.

Table 1: Surface Functionalization Strategies and Outcomes with this compound Polymers

Substrate Functionalization Method Polymer Architecture Targeted Interaction Key Findings & Applications
Gold (Au) Surface-Initiated Photoiniferter-Mediated Polymerization (SI-PIMP) Zwitterionic Polymer Brushes Resistance to Biofouling Surfaces showed high resistance to nonspecific protein adsorption from human serum and long-term bacterial adhesion (e.g., P. aeruginosa). acs.org
Mesoporous Silica Surface-Initiated Radical Polymerization Cationic Polymer Brushes pH-Modulated Ion Transport The charge on the polymer brushes was manipulated via solution pH to control and tune the degree of ionic transport through nanopores. uh.edu
Platinum (Pt) Electrodes Electrografting & Covalent Attachment Poly-L-lysine Layer Enhanced Cell Adhesion Modification with poly-L-lysine increased sites available for cell adhesion, promoting integration between the bioelectronic device and neural cells. nih.gov
Poly(lactic acid) (PLA) Films Thiol-ene Click Chemistry Covalently Grafted Poly-L-lysine Spatially Controlled Cell Adhesion A gradient of grafted polylysine (B1216035) was created on the PLA surface to guide and control cell attachment spatially. mdpi.com

This strategic functionalization allows for the creation of "smart" surfaces that can adapt to their environment or be precisely tailored for specific biomedical applications, from promoting tissue integration to developing advanced biosensors and separation media. mdpi.comrsc.org

Fundamental Mechanistic Insights into N Methacryloyl L Lysine Polymerization and Post Modification

Molecular Mechanisms of Polymerization and Cross-linking

The polymerization of N-Methacryloyl-L-lysine is primarily achieved through free-radical polymerization, a versatile method for creating high-molecular-weight polymers from vinyl monomers. nih.gov This process allows for the formation of both linear and cross-linked polymer networks with tailored properties.

The polymerization process is initiated by free radicals, which can be generated from an initiator molecule through heat or light. nih.gov Common thermal initiators include azobisisobutyronitrile (AIBN), while photoinitiators like LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) are used for photopolymerization, often activated by UV or visible light. nih.govbiorxiv.orgmedchemexpress.com

The mechanism proceeds in three main stages:

Initiation: The initiator generates a primary free radical (R•), which attacks the carbon-carbon double bond of the methacryloyl group on an this compound monomer to form a monomer radical. nih.gov

Propagation: The newly formed monomer radical attacks another monomer, adding it to the chain and regenerating the radical at the new chain end. This process repeats, rapidly increasing the length of the polymer chain. nih.gov

Termination: The growth of a polymer chain is stopped when two radicals react with each other through combination or disproportionation, or by reacting with an inhibitor. nih.gov

When this compound is used as a monomer or when it is incorporated into a polymer chain, the pendant methacryloyl groups can participate in further reactions. This leads to the formation of cross-links between different polymer chains, resulting in a stable three-dimensional hydrogel network. biorxiv.orgresearchgate.net The density of these cross-links is a critical parameter that influences the mechanical properties, swelling behavior, and degradation kinetics of the resulting material. biorxiv.org

The methacryloyl group is the key functional component responsible for the polymerization of this compound. Its structure, which includes a vinyl group attached to a carbonyl group, makes it highly susceptible to radical-initiated chain-growth polymerization. biorxiv.orgdoi.org The carbon-carbon double bond is the reactive site that enables the monomer to be incorporated into a growing polymer chain. biorxiv.org

The introduction of methacryloyl groups into biopolymers is a common strategy to confer photo-crosslinking capabilities, allowing for the rapid formation of stable hydrogel networks under cell-friendly conditions. researchgate.netacs.org This reactivity is harnessed in applications like 3D printing of tissue scaffolds, where precise spatial and temporal control over gelation is required. researchgate.net The presence of this group allows this compound to act as a monomer for synthesizing functional polymers or as a cross-linker to create hydrogels. polysciences.comresearchgate.net

Functional Contributions of the Lysine (B10760008) Side Chain

The lysine component of the monomer provides crucial functionality that extends far beyond simple polymerization, allowing for the design of "smart" and bioactive materials.

The lysine side chain possesses a primary amine (ε-amino group) that serves as a reactive handle for a variety of post-polymerization modification reactions. acs.org This allows for the covalent attachment of a wide range of molecules to the polymer backbone, enabling the fine-tuning of material properties after the initial polymerization is complete.

One of the most efficient methods for modification is "click" chemistry, particularly the radical-mediated thiol-ene reaction. researchgate.netrsc.org This reaction occurs between the methacryloyl groups (if not all are consumed during polymerization) or other introduced functional groups and thiol-containing molecules. doi.orgresearchgate.net This strategy has been used to functionalize polypeptides with carbohydrates, peptides, and fluorescent dyes. acs.orgresearchgate.netrsc.org This versatility allows for the creation of multifunctional materials from a single polypeptide platform. rsc.org

Table 1: Post-Polymerization Modification Strategies for Lysine-Containing Polymers
Reaction TypeFunctional Group TargetedAttached Molecule TypePurpose/ApplicationReference
Thiol-Ene Click ChemistryPendant Methacryloyl or Alkenyl GroupsThiol-containing molecules (e.g., peptides, drugs)Precise functionalization, creating bioactive materials. researchgate.net, rsc.org
Amidation/Couplingε-Amino Group of LysineCarboxylic acids, activated estersConjugation of drugs, targeting ligands, or imaging agents. acs.org, nih.gov
Alkyne-Azide Click ChemistryIntroduced Alkynyl or Azido GroupsAzide (B81097) or Alkyne-modified moleculesOrthogonal and sequential functionalization of block copolymers. rsc.org

The inherent properties of the lysine side chain significantly influence the characteristics of the final polymer material. nih.govacs.org Its presence can impart biocompatibility and biodegradability, attributes that are essential for biomedical applications. medchemexpress.com

The primary amine group is protonated at physiological pH, conferring a positive charge to the polymer. This cationic nature is crucial for electrostatic interactions with negatively charged biological molecules like DNA, making lysine-based polymers effective non-viral vectors for gene delivery. nih.gov Furthermore, the zwitterionic character of the amino acid contributes to the polymer's stability over a wide range of pH and salt concentrations. acs.org The incorporation of lysine can also enhance cell adhesion and bioactivity in tissue engineering scaffolds. polysciences.comresearchgate.net The specific configuration of the amino acid (L-lysine vs. D-lysine) can impact the polymer's susceptibility to enzymatic degradation, with polymers made from the natural L-lysine being more readily degraded by proteases. nih.govacs.org

Table 2: Influence of Lysine Side Chain on Material Properties
PropertyContribution of Lysine Side ChainResulting ApplicationReference
HydrophilicityThe polar amine and carboxyl groups increase water solubility.Formation of hydrogels, improved biocompatibility. polysciences.com, acs.org
BioactivityProvides sites for cell recognition and adhesion.Tissue engineering scaffolds, cell culture substrates. researchgate.net, medchemexpress.com
ChargePositive charge at physiological pH due to protonated amine groups.Gene delivery (DNA complexation), mucoadhesion. nih.gov
BiodegradabilityL-lysine residues are recognition sites for proteolytic enzymes.Degradable scaffolds for tissue regeneration, controlled drug release. nih.gov, acs.org
BiocompatibilityAs a natural amino acid, it is generally well-tolerated by biological systems.Medical implants, drug delivery vehicles. medchemexpress.com, nih.gov

Degradation Pathways in this compound Based Polypeptides

The degradation of polymers derived from this compound is a critical feature for many in vivo applications, as it allows for the material to be cleared from the body after its function is complete. Degradation can occur through several mechanisms, primarily involving the polypeptide backbone.

The peptide bonds of the poly(L-lysine) backbone are susceptible to enzymatic degradation through hydrolysis. researchgate.net Proteolytic enzymes, such as trypsin, are known to specifically cleave peptide chains at the carboxylic side of basic amino acid residues like lysine. acs.org The rate of degradation can be tuned by copolymerizing lysine with other amino acids; for instance, incorporating alanine (B10760859) residues can introduce cleavage sites for other enzymes like thermolysin. acs.org

In addition to enzymatic action, hydrolytic degradation of other labile bonds within the polymer structure, such as ester bonds in poly(ester urethane)s synthesized using lysine derivatives, can also occur. nih.gov This process can be autocatalyzed by the carboxylic acid groups formed during hydrolysis. nih.gov Furthermore, oxidative degradation pathways can affect the lysine residue itself, particularly in the inflammatory environment that can be present in vivo following implantation. nih.gov In biological systems, free lysine is typically metabolized through two main pathways: the saccharopine pathway, which is primarily mitochondrial, and the pipecolic acid pathway, which involves multiple cellular compartments. nih.gov While the degradation of a polymer is a more complex process, these natural pathways highlight the biological machinery available to process the ultimate degradation products.

Enzymatic Hydrolysis of Polymeric Backbones

The enzymatic degradability of these polymers is not solely dependent on the methacryloyl-L-lysine monomer. It is significantly influenced by copolymerization with other monomers. For instance, hydrogels formed from copolymers of this compound, N⁵-(2-hydroxy-ethyl)-L-glutamine, and L-alanine have been studied for their enzymatic degradation. researchgate.netnih.gov In these systems, the enzyme elastase was found to facilitate degradation by specifically cleaving the polypeptide chain adjacent to the L-alanine residues. researchgate.netnih.gov This demonstrates that the composition of the copolymer can be tailored to control the rate and specificity of enzymatic degradation.

Trypsin is a key enzyme in the study of poly(L-lysine) degradation, as it is known to specifically cleave peptide bonds at the carboxyl side of basic amino acid residues, such as lysine. nih.govnih.gov This enzymatic action breaks down the polymer into smaller, water-soluble fragments. researchgate.net14.139.227 Research on poly(L-lysine) and related copolymers has shown that enzymes like trypsin and thermolysin can effectively degrade these materials. nih.gov Trypsin targets the lysine residues present in both homopolymers and copolymers, while thermolysin can be used to target other incorporated amino acid residues, such as alanine, offering a method for selective degradation. nih.gov

The following table summarizes key research findings on the enzymatic hydrolysis of polymers containing lysine and related structures.

EnzymeTarget Residue/LinkagePolymer SystemResearch FindingsReference
Trypsin LysinePoly(L-lysine) (PLL), Poly(L-lysine-co-L-alanine)Catalyzes hydrolysis of PLL, breaking it into smaller fragments. Cleaves adjacent to lysine residues. nih.gov14.139.227
α-Chymotrypsin General ProteolysisPoly(L-lysine)/DNA multilayersDegrades the PLL component, leading to the release of DNA from the multilayer film. nih.gov
Elastase L-Alaninepoly[N⁵-(2-hydroxy-ethyl)-L-glutamine-ran-L-alanine-ran-N⁶-methacryloyl-L-lysine]Degrades hydrogels by cleaving the polypeptide backbone at alanine residues. researchgate.netnih.gov
Thermolysin L-AlaninePoly(L-lysine-co-L-alanine)Selectively degrades copolymers by targeting alanine residues. nih.gov
Papain, Cathepsin B GFLG oligopeptide linkerMultiblock poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA)Degrades high molecular weight pHPMA into smaller segments by cleaving the enzyme-sensitive linker. nih.govscispace.com
Thiol proteases (papain, bromelain, ficin) Urethane bonds, Ester groupsLysine diisocyanate (LDI) based polyurethanesEfficiently hydrolyzed polyurethane backbone and pendant ester groups. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methacryloyl-L-lysine
Reactant of Route 2
Reactant of Route 2
N-Methacryloyl-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.